molecular formula C10H7Cl2N B152349 2,6-Dichloro-3-methylquinoline CAS No. 132118-32-2

2,6-Dichloro-3-methylquinoline

Cat. No.: B152349
CAS No.: 132118-32-2
M. Wt: 212.07 g/mol
InChI Key: NGCCQISMNZBKJJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylquinoline (CAS 132118-32-2) is a halogenated quinoline derivative of high interest in scientific research and development. This compound features a molecular weight of 212.07 g/mol and a molecular formula of C₁₀H₇Cl₂N . Its structure is characterized by chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position of the quinoline ring, making it a versatile synthetic intermediate . This chemical serves as a crucial building block in medicinal chemistry for the synthesis of various bioactive molecules. Quinoline derivatives are widely studied for their potential applications as antimicrobial, antiviral, antimalarial, anticancer, and anti-inflammatory agents . The specific halogen and methyl substituents on the quinoline core allow for diverse reactivity and interactions with biological targets, facilitating the exploration of new therapeutic candidates . Beyond pharmaceuticals, this compound finds utility in materials science and as a precursor for more complex organic compounds . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2,6-dichloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7Cl2N/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCCQISMNZBKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577118
Record name 2,6-Dichloro-3-methylquinoline
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Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132118-32-2
Record name 2,6-Dichloro-3-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132118-32-2
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Foundational & Exploratory

Retrosynthetic Analysis and Strategic Overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-methylquinoline

This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The quinoline scaffold is a core component in numerous pharmacologically active agents, exhibiting a wide range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic candidates.[3] This document outlines plausible and established synthetic routes, detailing the underlying reaction mechanisms and providing practical, step-by-step protocols for its preparation.

A logical retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most direct approaches involve the construction of the quinoline core from an appropriately substituted aniline, a cornerstone of classical quinoline synthesis. Two primary retrosynthetic pathways are considered here:

  • Combes Synthesis Approach: This strategy involves disconnecting the C4-N1 and C4a-C8a bonds, leading back to a 4-chloroaniline precursor and a β-dicarbonyl compound. This is often a robust method for generating substituted quinolines.[1][4]

  • Modified Conrad-Limpach/Knorr Approach: This pathway involves the reaction of an aniline with a β-ketoester. Depending on the reaction conditions, this can lead to either a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr) intermediate, which can then be subsequently chlorinated.[5][6][7]

This guide will focus on a practical and efficient pathway that combines elements of these classical methods: the cyclization of an enamine derived from 4-chloroaniline, followed by a chlorination step to yield the final product.

Overall Synthetic Workflow

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Cyclization cluster_2 PART 3: Chlorination A 4-Chloroaniline C Ethyl 3-((4-chlorophenyl)amino)-2-methylbut-2-enoate (Enamine Intermediate) A->C Condensation (Acid Catalyst, Toluene) B Ethyl 2-methylacetoacetate B->C D 6-Chloro-3-methyl-2(1H)-quinolinone C->D Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) E This compound (Final Product) D->E Chlorination (POCl3)

Caption: A three-part workflow for the synthesis of this compound.

Detailed Synthetic Route: A Step-by-Step Guide

This section details a reliable three-step synthesis starting from commercially available 4-chloroaniline and ethyl 2-methylacetoacetate.

Step 1: Synthesis of Ethyl 3-((4-chlorophenyl)amino)-2-methylbut-2-enoate (Enamine Intermediate)

The initial step is a condensation reaction between 4-chloroaniline and the β-ketoester, ethyl 2-methylacetoacetate, to form the key enamine intermediate. This reaction is typically catalyzed by a small amount of acid to facilitate the dehydration process.

Reaction Mechanism: Enamine Formation

G reagents 4-Chloroaniline + Ethyl 2-methylacetoacetate protonation Protonation of carbonyl oxygen reagents->protonation H+ attack Nucleophilic attack by aniline nitrogen protonation->attack intermediate Tetrahedral Intermediate attack->intermediate dehydration Dehydration (Loss of H2O) intermediate->dehydration product Enamine Product dehydration->product

Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3-methylquinoline

This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted quinoline, this molecule serves as a versatile scaffold for developing novel therapeutic agents and functional materials. This document moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, reactivity, and safe handling, grounded in established chemical principles.

This compound is a solid, crystalline compound at room temperature.[1] The presence of two chlorine atoms and a methyl group on the quinoline core dictates its solubility, reactivity, and spectroscopic signature. The molecule's fundamental properties are summarized below, providing a baseline for experimental design.

PropertyValueSource
CAS Number 132118-32-2[2]
Molecular Formula C₁₀H₇Cl₂N[2]
Molecular Weight 212.08 g/mol [2]
Appearance White to tan crystalline powder[1]
Melting Point 161-164 °C[1][3]
Boiling Point 172 °C @ 13 mmHg[1]
Purity Typically ≥97%[2]
Storage Room temperature, in a well-sealed container[1][2]

Synthesis Pathway: A Validated Laboratory Protocol

The synthesis of substituted quinolines can be achieved through various established name reactions, such as the Skraup or Conrad-Limpach syntheses.[4][5] For this compound, a logical and efficient approach involves the cyclization of a suitably substituted aniline with a β-dicarbonyl compound, followed by chlorination. The following protocol describes a robust method for its preparation.

Causality of Experimental Design: This pathway is chosen for its reliability and the commercial availability of the precursors. The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for converting hydroxyquinolines (or their tautomeric quinolinone forms) into the corresponding chloro-derivatives.[1][6]

Synthesis_Workflow cluster_step1 Step 1: Combes Quinoline Synthesis cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Chlorination/Decarboxylation (Hypothetical) A 4-Chloroaniline C 6-Chloro-2,4-dimethylquinoline A->C H₂SO₄, Heat B Acetylacetone B->C D 6-Chloro-4-methylquinoline-2-carboxylic acid C->D SeO₂ E 2,6-Dichloro-4-methylquinoline D->E POCl₃, Heat Start Start: 4-chloroaniline + Ethyl 2-methylacetoacetate Intermediate1 Intermediate: Schiff Base/Enamine Start->Intermediate1 Condensation (e.g., Dowtherm A, Heat) Intermediate2 6-Chloro-3-methyl-1H-quinolin-2-one Intermediate1->Intermediate2 Thermal Cyclization FinalProduct Target: this compound Intermediate2->FinalProduct Chlorination (POCl₃, Heat)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Chloro-3-methyl-1H-quinolin-2-one

  • Reagent Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chloroaniline (12.75 g, 0.1 mol).

  • Solvent & Reagent Addition: Add Dowtherm A (100 mL) as a high-boiling solvent. Begin stirring and heat the mixture to 100 °C.

  • Reactant Addition: Add ethyl 2-methylacetoacetate (15.86 g, 0.11 mol) dropwise over 30 minutes.

  • Reaction: After the addition is complete, increase the temperature and heat the mixture to reflux (approx. 250-260 °C) for 2 hours. The cyclization reaction is driven by the high temperature, which facilitates the elimination of ethanol and water.

  • Workup: Allow the reaction mixture to cool to below 100 °C. Carefully pour the mixture into hexane (400 mL) to precipitate the product.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with fresh hexane (2 x 50 mL).

  • Purification: Dry the crude product in a vacuum oven. The resulting 6-chloro-3-methyl-1H-quinolin-2-one can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 6-chloro-3-methyl-1H-quinolin-2-one (9.68 g, 0.05 mol).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 30 mL, 0.32 mol) to the flask. The POCl₃ acts as both the chlorinating agent and the solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring in a fume hood. This step quenches the excess POCl₃ and is highly exothermic.

  • Neutralization & Precipitation: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the structure and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the molecule's structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR δ ~2.5-2.7 ppm (s, 3H): Singlet for the C3-methyl protons. δ ~7.6-8.2 ppm (m, 4H): A complex multiplet region for the four aromatic protons on the quinoline core. The proton at C4 will likely be the most downfield singlet/narrow doublet within this region.
¹³C NMR δ ~18-22 ppm: C3-methyl carbon. δ ~120-150 ppm: Multiple signals corresponding to the 10 carbons of the quinoline ring. Carbons attached to chlorine (C2, C6) and nitrogen (C2, C8a) will be significantly shifted.
Mass Spec (EI) m/z ~211/213/215: A characteristic molecular ion (M⁺) cluster with an approximate ratio of 9:6:1, indicative of a molecule containing two chlorine atoms. Key Fragments: Loss of Cl (M-35), loss of CH₃ (M-15), and subsequent fragmentation of the quinoline ring.
FT-IR (KBr) ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~1600, 1550, 1480 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. ~1000-1200 cm⁻¹: C-Cl stretching vibrations. ~2920, 2850 cm⁻¹: Aliphatic C-H stretch from the methyl group.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its functional groups: the electron-deficient pyridine ring, the chlorinated benzene ring, and the methyl group.

Reactivity_Map cluster_mol This compound cluster_key Reactivity Sites mol_node C2 C2 Position: - Highly susceptible to  Nucleophilic Aromatic Substitution (SNAr) - Target for organometallic cross-coupling C4 C4 Position: - Activated for nucleophilic attack  (secondary site) Benzene_Ring Benzene Ring (C5, C7, C8): - Deactivated towards Electrophilic  Aromatic Substitution (SEAr) - Substitution likely at C5 or C8 Methyl_Group C3-Methyl Group: - Potential for oxidation to -CHO or -COOH - Can undergo condensation reactions

Caption: Key reactivity sites on the this compound scaffold.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is highly activated towards nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate. This position is the primary site for introducing nucleophiles such as amines, alkoxides, or thiolates, making it a cornerstone for library synthesis in drug discovery. The C6-chloro is a standard aryl chloride and is much less reactive towards SₙAr.

  • Electrophilic Aromatic Substitution (SₑAr): The quinoline ring system is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene.[4] Any substitution (e.g., nitration, sulfonation) is expected to occur on the benzene portion of the ring system, primarily at the C5 and C8 positions.[4][7] The presence of the deactivating chloro group at C6 will further disfavor substitution and direct incoming electrophiles to the C5 and C7 positions.

  • Palladium-Catalyzed Cross-Coupling: Both C-Cl bonds can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The C2-Cl bond is generally more reactive, allowing for selective functionalization. This enables the introduction of aryl, vinyl, or amino groups, significantly expanding the molecular diversity achievable from this scaffold.[8]

  • Reactions of the Methyl Group: The C3-methyl group can be a handle for further functionalization. Under strong oxidizing conditions, it can be converted to a carboxylic acid. It can also undergo condensation reactions at the benzylic position if treated with a strong base.

Potential Applications in Research and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs, including antimalarials (e.g., chloroquine) and kinase inhibitors for cancer therapy.[9] this compound is a valuable building block for:

  • Kinase Inhibitor Scaffolds: The 2-position can be functionalized with various amine-containing fragments to target the ATP-binding site of protein kinases, a common strategy in modern oncology drug design.

  • Antimicrobial and Antiviral Agents: The diverse substitution patterns possible on the quinoline core allow for the exploration of new antimicrobial and antiviral pharmacophores.

  • Materials Science: Substituted quinolines are used as ligands in organometallic catalysis and can be incorporated into polymers or organic light-emitting diodes (OLEDs) due to their electronic and photophysical properties.[9]

Safety, Handling, and Hazard Management

While a specific safety data sheet for this compound is not widely available, data from the closely related 2,6-dichloroquinoline provides a strong basis for hazard assessment.[3][10]

  • Primary Hazards:

    • Causes skin irritation (H315).[10][11]

    • Causes serious eye irritation (H319).[10][11]

    • May cause respiratory irritation (H335).[10][11]

  • Recommended Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

    • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Avoid inhalation of dust and contact with skin and eyes.

References

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • American Elements. 2, 6-Dichloro-3-methylquinoline, min 97%. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 607502, 2,6-Dichloroquinoline. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11926, 3-Methylquinoline. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4324619, 2,6-Dichloro-4-phenylquinoline. Available from: [Link]

  • Toste, F. D., & Toste, D. F. (2001). Reactivity of Quinoline- and Isoquinoline-Based Heteroaromatic Substrates in Palladium(0)-Catalyzed Benzylic Nucleophilic Substitution. Organic Letters, 3(13), 1965-1968. Available from: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(22), 6757-6766. Available from: [Link]

  • Besson, T., & Thiéry, V. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(22), 5467. Available from: [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266-14280. Available from: [Link]

  • PrepChem.com. Synthesis of 2,6-dichloroquinoxaline. Available from: [Link]

  • Chemistry Learning. (2020). Reactivity of Quinoline. YouTube. Available from: [Link]

Sources

The Multifaceted Biological Activities of Chlorinated Quinolines: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine rings, has long been a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents.[1][2] The introduction of chlorine substituents onto this privileged structure dramatically modulates its physicochemical properties, often enhancing its biological efficacy and leading to the discovery of potent drugs. This technical guide provides an in-depth exploration of the diverse biological activities of chlorinated quinolines, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities and opportunities within this chemical space. We will delve into the established and emerging therapeutic applications, elucidate the intricate mechanisms of action, and provide practical insights into the experimental evaluation of these versatile compounds.

A Spectrum of Biological Activities: From Infectious Diseases to Oncology

Chlorinated quinolines exhibit a remarkable range of biological activities, a testament to their ability to interact with a multitude of biological targets.[3][4] This versatility has led to their investigation and application across various therapeutic areas.

Antimalarial Activity: The Historical Bedrock

The most renowned application of chlorinated quinolines lies in the treatment of malaria. Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial drug for decades. Its efficacy stems from its ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

Mechanism of Action: Inside the parasite's digestive vacuole, chloroquine, a weak base, becomes protonated and concentrated. It then binds to heme, a toxic byproduct of hemoglobin digestion, preventing its polymerization into non-toxic hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.

However, the emergence of chloroquine-resistant strains of P. falciparum has necessitated the development of new antimalarial agents. Research continues to explore novel chlorinated quinoline derivatives and combination therapies to combat resistance.[5][6]

Anticancer Activity: A New Frontier

In recent years, chlorinated quinolines, particularly chloroquine and its hydroxylated analog hydroxychloroquine, have been repurposed for their potential as anticancer agents.[7] Their activity has been observed against a range of cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[7][8]

Mechanisms of Anticancer Action: The anticancer effects of chlorinated quinolines are multifactorial and involve the modulation of several key cellular processes:

  • Autophagy Inhibition: Chloroquine disrupts lysosomal function by increasing the intralysosomal pH, thereby inhibiting the fusion of autophagosomes with lysosomes. This blockage of the autophagic flux leads to the accumulation of cellular waste and can trigger apoptosis in cancer cells that rely on autophagy for survival.

  • Modulation of Signaling Pathways: Chloroquine has been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, including the PI3K/AKT/mTOR pathway.[9][10][11] It can also target specific kinases like choline kinase alpha (CHKA) and enzymes involved in glycolysis, such as phosphofructokinase, muscle type (PFKM).[10]

  • Induction of Apoptosis: By inducing the secretion of the tumor suppressor protein Par-4 and generating reactive oxygen species (ROS), chloroquine can promote programmed cell death in cancer cells.[11][12]

The ability of chlorinated quinolines to sensitize cancer cells to conventional chemotherapeutics has also sparked interest in their use as adjuvant therapies.[13]

Antimicrobial Activities: A Broad Spectrum of Efficacy

Chlorinated quinolines have demonstrated significant activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.

  • Antibacterial Activity: The antibacterial effects of chlorinated quinolines are often attributed to their ability to intercalate with bacterial DNA and inhibit topoisomerase enzymes, which are essential for DNA replication.[14]

  • Antifungal Activity: Several chlorinated quinoline derivatives have shown promising antifungal activity against pathogenic fungi like Candida species and dermatophytes.[15][16][17] The proposed mechanism involves the disruption of fungal cell membrane integrity, leading to increased permeability and the release of cellular contents.[18][19][20]

  • Antiviral Activity: The antiviral properties of chlorinated quinolines have been investigated against a range of viruses, including enveloped viruses like the dengue virus and coronaviruses.[4][21][22][23] Their mechanism of action is often linked to the inhibition of viral entry and replication by interfering with endosomal acidification, a crucial step for the release of the viral genome into the host cell cytoplasm.[22]

Anti-inflammatory and Neuro-modulatory Effects

Beyond their antimicrobial and anticancer properties, chlorinated quinolines also possess immunomodulatory and neuro-active capabilities.

  • Anti-inflammatory Activity: Hydroxychloroquine is widely used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Its anti-inflammatory effects are mediated through the suppression of pro-inflammatory cytokine production and the modulation of immune cell function.

  • Neuroactivity and Neurotoxicity: The interaction of chlorinated quinolines with the central nervous system is complex, exhibiting both potential neuroprotective and neurotoxic effects.[24][25] Some derivatives have been investigated for their potential in treating neurodegenerative diseases.[24][25] However, neurotoxic side effects, such as retinopathy and peripheral neuropathy, have been associated with long-term use of certain chlorinated quinolines, necessitating careful monitoring.[26][27]

Structure-Activity Relationships: The Influence of Chlorine Substitution

The position and number of chlorine atoms on the quinoline ring profoundly influence the biological activity of these compounds. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

  • Antimalarial Activity: For 4-aminoquinolines like chloroquine, the presence of a chlorine atom at the 7-position of the quinoline ring is critical for antimalarial activity.

  • Anticancer Activity: The SAR for anticancer activity is more complex and appears to be dependent on the specific cancer cell line and the overall substitution pattern. However, the presence of a chlorine atom can significantly impact the compound's lipophilicity and its ability to accumulate in acidic organelles like lysosomes.

  • Antimicrobial Activity: Studies on antibacterial and antifungal quinolones have shown that the presence of a fluorine atom at the 6-position and a piperazine ring at the 7-position can broaden the spectrum of activity and increase potency.[14] While not chlorine, this highlights the importance of halogenation in modulating antimicrobial efficacy.

Further research into the SAR of polychlorinated quinolines is warranted to fully explore their therapeutic potential.

Data Presentation: A Comparative Overview of Biological Activities

To provide a clear and concise summary of the biological activities of various chlorinated quinolines, the following tables present key quantitative data from the literature.

Table 1: Anticancer Activity of Selected Chlorinated Quinolines

CompoundCancer Cell LineIC50 (µM)Reference
ChloroquineMCF-7 (Breast)1.27 - 1.50[7]
ChloroquineA549 (Lung)33 - 52[8][28]
3-phenyltrifluoromethyl quinoline derivativeMCF-7 (Breast)0.004[7]

Table 2: Antiviral Activity of Selected Chlorinated Quinolines

CompoundVirusCell LineEC50 (µM)Reference
ChloroquineHCoV-OC43HEL0.12 - 12[22]
HydroxychloroquineHCoV-OC43HEL0.12 - 12[22]

Table 3: Antifungal Activity of Selected Chlorinated Quinolines

CompoundFungal SpeciesMIC (µg/mL)Reference
Quinoline Derivative 5Dermatophytes12.5 - 25[15]

Experimental Protocols: Methodologies for Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of chlorinated quinolines.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorinated quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the chlorinated quinoline compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity: Inhibition of LPS-Induced Cytokine Production

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the chlorinated quinoline compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production by the compounds compared to the LPS-stimulated control.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological effects of chlorinated quinolines, visual representations of their mechanisms of action and the experimental workflows used to study them are invaluable.

G cluster_0 Anticancer Mechanism of Chloroquine CQ Chloroquine Lysosome Lysosome CQ->Lysosome Inhibits acidification PI3K PI3K CQ->PI3K Inhibits CHKA CHKA CQ->CHKA Inhibits PFKM PFKM CQ->PFKM Inhibits Autophagosome Autophagosome Lysosome->Autophagosome Fusion inhibited AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CHKA->Proliferation PFKM->Proliferation Warburg Effect Apoptosis Apoptosis

Caption: Anticancer signaling pathways inhibited by Chloroquine.

G cluster_1 MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Chlorinated Quinolines A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Chlorinated quinolines represent a fascinating and enduring class of bioactive molecules with a broad and expanding range of therapeutic applications. From their historical role in combating malaria to their emerging potential in oncology and infectious diseases, these compounds continue to be a rich source of inspiration for drug discovery. A thorough understanding of their diverse mechanisms of action, coupled with a systematic exploration of their structure-activity relationships, will be paramount in designing next-generation chlorinated quinoline-based drugs with enhanced efficacy and improved safety profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to confidently explore the vast potential of this remarkable chemical scaffold.

References

  • Biological Activities of Quinoline Derivatives. (2025). ResearchGate. [Link]

  • Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). National Institutes of Health. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). National Center for Biotechnology Information. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

  • EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. (n.d.). ResearchGate. [Link]

  • IC 50 values (µM) of the compounds in A549, MCF-7, and NIH3T3 cell lines. (n.d.). ResearchGate. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. [Link]

  • Simultaneous determination of chloroanilines and chloronitrobenzenes in different environmental waters. (n.d.). ResearchGate. [Link]

  • Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. (2023). PubMed. [Link]

  • Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. (2024). National Center for Biotechnology Information. [Link]

  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. (2020). National Institutes of Health. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). ResearchGate. [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). ResearchGate. [Link]

  • Chloroquine Enhances Chemosensitivity of Breast Cancer via mTOR Inhibition. (n.d.). MDPI. [Link]

  • Determination of chlorinated paraffins in environmental samples. (2012). Diva-Portal.org. [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2025). MDPI. [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). ACS Publications. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI. [Link]

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure--activity relationship of quinolones. (n.d.). PubMed. [Link]

  • New Study Shows Promise for Repurposing Anti-Malarial Drug for Cancer Treatment. (2017). University of Kentucky. [Link]

  • Quinolines in clothing textiles-A source of human exposure and wastewater pollution? (2025). ResearchGate. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (n.d.). RSC Publishing. [Link]

  • Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (2021). Nature. [Link]

  • Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). National Center for Biotechnology Information. [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). PubMed. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). MDPI. [Link]

  • Effects of the quinoline derivatives quinine, quinidine, and chloroquine on neuromuscular transmission. (1996). Mayo Clinic Proceedings. [Link]

  • Selected quinoline derivatives with antifungal activity. (n.d.). ResearchGate. [Link]

  • Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect. (2025). PubMed. [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity. (n.d.). ResearchGate. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). National Center for Biotechnology Information. [Link]

  • CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. (2023). bioRxiv. [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). PubMed. [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2025). ResearchGate. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI. [Link]

  • In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (n.d.). Phcogj.com. [Link]

  • Neurotoxic effects of chloroquine and its main transformation product formed after chlorination. (2025). ResearchGate. [Link]

  • The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway. (2025). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Semantic Scholar. [Link]

Sources

The Dichloroquinoline Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Evolution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dichloroquinoline scaffold represents a cornerstone in medicinal chemistry, most famously as the key structural motif in the pivotal antimalarial drug, chloroquine. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of dichloroquinolines. It offers a detailed examination of the classical and modern synthetic routes, complete with step-by-step experimental protocols and mechanistic insights. Furthermore, this guide delves into the expanding pharmacological landscape of dichloroquinoline derivatives, moving beyond their antimalarial origins to their significant potential as anticancer, antibacterial, and antifungal agents. Through a synthesis of historical context, detailed chemical methodologies, and current pharmacological data, this document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic core.

A Historical Perspective: From Antimalarial Genesis to a New Era of Drug Discovery

The story of dichloroquinolines is inextricably linked with the global fight against malaria. While quinine, a natural alkaloid from the cinchona tree, was the first effective treatment, the need for synthetic alternatives spurred significant research in the early 20th century.

The Dawn of the 4-Aminoquinolines

The journey began in the 1930s at the laboratories of IG Farben in Germany. In 1934, Hans Andersag and his team synthesized a 4-aminoquinoline compound they named "Resochin"[1]. This compound was the result of a systematic search for quinine substitutes. However, it was initially deemed too toxic for human use and was consequently set aside. A patent filed by IG Farben in 1937 first reported the synthesis of the crucial intermediate, 4,7-dichloroquinoline[2].

A World War and the Rediscovery of a Wonder Drug

The advent of World War II dramatically shifted the landscape of antimalarial drug research. The fall of the Dutch East Indies to Japan in 1942 cut off the Allied forces from their primary source of quinine. This critical shortage prompted an intensive, international effort to find a synthetic replacement.

During the North African campaign, French soldiers captured a supply of a German antimalarial called "Sontochin," a methyl-substituted analogue of Resochin[1]. This compound was sent to the United States for analysis, reigniting interest in the 4-aminoquinoline scaffold. American researchers, as part of a massive government-sponsored antimalarial drug development program, synthesized and tested thousands of compounds. Their work led them to a compound they named chloroquine, which demonstrated significant therapeutic value[3]. In a twist of fate, it was later discovered that chloroquine was identical to the "toxic" Resochin synthesized a decade earlier[1]. Chloroquine was introduced into clinical practice in 1947 and, for decades, served as a cornerstone of malaria prophylaxis and treatment[3].

The widespread use of chloroquine was made possible by the development of efficient and scalable synthetic routes to its key precursor, 4,7-dichloroquinoline. Chemists at Winthrop Chemical Co. were instrumental in developing a robust synthesis, allowing for the large-scale production of this vital intermediate[2].

The Synthetic Arsenal: Constructing the Dichloroquinoline Core

The synthesis of the quinoline ring system is a well-established field of organic chemistry, with several named reactions providing versatile entry points to this scaffold. The synthesis of dichloroquinolines often employs modifications of these classical methods, with the choice of starting materials being crucial for the final substitution pattern.

The Gould-Jacobs Reaction: A Workhorse for 4,7-Dichloroquinoline Synthesis

The Gould-Jacobs reaction is a widely used and reliable method for the synthesis of 4-hydroxyquinolines, which can then be readily converted to the corresponding 4-chloroquinolines. The commercial production of 4,7-dichloroquinoline has been largely based on this methodology[4]. The general approach involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, decarboxylation, and finally, chlorination.

This protocol is adapted from Organic Syntheses, a testament to its reliability and scalability.

  • Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

    • In a 500-mL round-bottomed flask, combine m-chloroaniline (127.5 g, 1.0 mole) and ethyl ethoxymethylenemalonate (233 g, 1.1 moles).

    • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol generated to evaporate.

    • The resulting warm product is used directly in the next step.

  • Step 2: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

    • In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling (approx. 250 °C).

    • Carefully pour the product from Step 1 through the condenser into the boiling Dowtherm A.

    • Continue heating for 1 hour, during which the cyclized product will crystallize.

    • Cool the mixture, filter the solid, and wash with two 400-mL portions of petroleum ether to remove impurities.

    • Mix the air-dried filter cake with 1 L of 10% aqueous sodium hydroxide and reflux vigorously for approximately 1 hour until all the solid dissolves.

    • Cool the saponification mixture and separate the aqueous solution from any residual oil.

    • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid.

    • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water. The yield is typically 85-98%.

  • Step 3: Synthesis of 4,7-Dichloroquinoline

    • Suspend the air-dried acid from Step 2 in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and reflux condenser.

    • Boil the mixture for 1 hour under a stream of nitrogen to remove any residual water.

    • Cool the clear solution to room temperature and add phosphorus oxychloride (90 mL, 0.98 mole).

    • Heat the mixture to 135-140 °C and stir for 1 hour.

    • Cool the reaction mixture and pour it into a separatory funnel.

    • Rinse the flask with ether and add the rinsings to the separatory funnel.

    • Wash the organic layer with three 500-mL portions of 10% hydrochloric acid.

    • Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from petroleum ether to obtain pure 4,7-dichloroquinoline (m.p. 84-85 °C).

Gould-Jacobs Synthesis of 4,7-Dichloroquinoline.
Classical Named Reactions for Dichloroquinoline Synthesis

Other classical methods for quinoline synthesis can also be adapted to produce dichloroquinoline isomers.

  • Combes Synthesis: This acid-catalyzed condensation of an aniline with a β-diketone is a straightforward method for preparing 2,4-disubstituted quinolines. For example, the reaction of m-chloroaniline with acetylacetone yields 2,4-dimethyl-7-chloroquinoline[5][6].

Combes_Synthesis m_chloroaniline m-Chloroaniline enamine Enamine Intermediate m_chloroaniline->enamine acetylacetone Acetylacetone (β-Diketone) acetylacetone->enamine cyclization Acid-Catalyzed Cyclization & Dehydration (e.g., H₂SO₄) enamine->cyclization product 2,4-Dimethyl-7-chloroquinoline cyclization->product Hemozoin_Inhibition Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Oxidative Stress Chloroquine Chloroquine (from Dichloroquinoline) Chloroquine->Hemozoin Inhibition

Antimalarial Mechanism of Chloroquine.
Anticancer Activity

In recent years, dichloroquinoline derivatives have emerged as promising anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways.

  • Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Several studies have shown that dichloroquinoline derivatives can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7][8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis DQC Dichloroquinoline Derivative DQC->PI3K Inhibition DQC->AKT Inhibition DQC->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR Pathway.
  • Induction of Apoptosis via Reactive Oxygen Species (ROS): Some dichloroquinoline-chalcone hybrids have been shown to induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components and trigger programmed cell death.

  • Other Mechanisms: Dichloroquinoline derivatives have also been reported to act as topoisomerase inhibitors and to interfere with other kinase signaling pathways, highlighting their potential for a broad range of anticancer applications.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 9 MCF-7 (Breast)21.41[9]
HCT-116 (Colon)21.41[9]
HeLa (Cervical)21.41[9]
Compound 3 HCT-116 (Colon)23.39[9]
HeLa (Cervical)50.03[9]
Compound 8 HeLa (Cervical)51.67[9]
4,7-dichloroquinoline derivative P. falciparum (CQ-sensitive)0.0067[10]
4,7-dichloroquinoline derivative P. falciparum (CQ-resistant)0.0085[10]
Antibacterial and Antifungal Activities

The versatile dichloroquinoline scaffold has also shown promise in the development of new antimicrobial agents.

  • Antibacterial Activity: Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is still under investigation but may involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the quinoline ring and its side chains are critical for antibacterial potency.[3]

  • Antifungal Activity: Dichloroquinoline derivatives have also been evaluated for their antifungal properties, with some compounds showing activity against clinically relevant fungi such as Candida albicans. The proposed mechanisms include the disruption of fungal cell membranes and the inhibition of key enzymes involved in fungal growth and proliferation.[3]

Conclusion and Future Directions

From its serendipitous rediscovery as a potent antimalarial to its current status as a privileged scaffold in medicinal chemistry, the dichloroquinoline core has had a profound impact on human health. The synthetic versatility of this heterocyclic system, coupled with its diverse pharmacological profile, ensures its continued relevance in the quest for new and effective therapeutics.

Future research in this area will likely focus on several key aspects:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by dichloroquinoline derivatives will be crucial for the rational design of more potent and selective agents.

  • Overcoming Drug Resistance: The development of novel dichloroquinoline-based compounds that can circumvent existing resistance mechanisms in malaria, cancer, and infectious diseases is a high priority.

  • Expansion into New Therapeutic Areas: The broad biological activity of dichloroquinolines suggests their potential for application in other diseases, such as viral infections and neurodegenerative disorders.

  • Development of Advanced Synthetic Methodologies: The discovery of new, more efficient, and environmentally friendly methods for the synthesis and functionalization of the dichloroquinoline core will continue to be an active area of research.

References

  • 4,7-Dichloroquinoline - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Abo-Ashour, M. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]

  • Boyd, A. M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14136-14151.
  • Dorababu, A. (2021). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 354(3), e2000232.
  • Combes Quinoline Synthesis. (n.d.). Retrieved January 25, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • History of antimalarial drugs | Medicines for Malaria Venture. (n.d.). Retrieved January 25, 2026, from [Link]

  • Jadhav, S. B., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 11(10), 4768-4780.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Doebner-von Miller Synthesis. (n.d.). Retrieved January 25, 2026, from [Link]

  • Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4765.
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. (1971). Journal of Medicinal Chemistry, 14(3), 265-266.
  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives - Annex Publishers. (2015). Retrieved January 25, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing). (2018). Retrieved January 25, 2026, from [Link]

  • Connectivity Map Analysis Indicates PI3K/Akt/mTOR Inhibitors as Potential Anti-Hypoxia Drugs in Neuroblastoma - ScienceOpen. (2021, June 4). Retrieved January 25, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. (2017). Retrieved January 25, 2026, from [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020, February 3). Retrieved January 25, 2026, from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021, September 23). Retrieved January 25, 2026, from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Retrieved January 25, 2026, from [Link]

  • 2,4-Dichloroquinoline - PMC. (2007, September 29). Retrieved January 25, 2026, from [Link]

  • (PDF) 2,4-Dichloroquinoline - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (2006, February 17). Retrieved January 25, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,6-Dichloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-3-methylquinoline, a halogenated heterocyclic compound. While specific experimental data for this molecule is not extensively available in public literature, this document, grounded in established principles of organic chemistry and data from analogous structures, offers a robust scientific profile. We will cover its core physicochemical properties, a proposed synthetic route based on the well-established Friedländer synthesis, and an in-depth discussion of its expected spectroscopic characteristics. Furthermore, we will explore potential applications in drug discovery and materials science by drawing parallels with other biologically active quinoline derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential utility of this and related quinoline compounds.

Introduction to this compound

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a key structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of substituents, such as halogens and alkyl groups, can significantly modulate the electronic, steric, and pharmacokinetic properties of the quinoline ring system. The presence of two chlorine atoms in this compound is anticipated to enhance its lipophilicity and introduce specific electronic effects, while the methyl group at the 3-position can influence its metabolic stability and steric interactions with biological targets. Quinolone derivatives have a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined and are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₇Cl₂N[4]
Molecular Weight 212.08 g/mol [4]
CAS Number 132118-32-2[4]
Appearance White to orange to tan crystal or powder (predicted)[5]
Melting Point 162-163 °C (predicted based on 2,6-dichloroquinoline)[5]
Boiling Point Higher than 2,6-dichloroquinoline (172°C at 13 mmHg) due to the added methyl group (predicted)[5]
Solubility Poor in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted)[6]

Proposed Synthesis: The Friedländer Annulation

A highly plausible and efficient method for the synthesis of this compound is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of the target compound, 2-amino-5-chlorobenzaldehyde and propionaldehyde would be suitable starting materials.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_5_chlorobenzaldehyde 2-Amino-5-chlorobenzaldehyde condensation Friedländer Annulation (Acid or Base Catalysis) 2_amino_5_chlorobenzaldehyde->condensation propionaldehyde Propionaldehyde propionaldehyde->condensation product This compound condensation->product

Caption: Proposed synthesis of this compound via Friedländer Annulation.

Experimental Protocol: A Hypothetical Workflow

The following protocol is a proposed methodology based on established Friedländer synthesis procedures.[7] Optimization of reaction conditions, such as catalyst, solvent, and temperature, would be necessary to achieve a high yield of the desired product.

  • Reaction Setup: To a solution of 2-amino-5-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add propionaldehyde (1.2 eq).

  • Catalysis: Introduce a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Expected Signatures)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline ring.

  • Aromatic Protons: Signals for the protons on the quinoline ring system are expected in the range of δ 7.0-8.5 ppm. The exact multiplicity and coupling constants will depend on their relative positions.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group is anticipated around δ 2.3-2.7 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons: Multiple signals for the aromatic carbons of the quinoline ring will appear in the downfield region, typically between δ 120-150 ppm. The carbons attached to the chlorine atoms and the nitrogen atom will be shifted further downfield.

  • Methyl Carbon: The carbon of the methyl group is expected to resonate in the upfield region, around δ 15-25 ppm.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) at m/z 212. Due to the presence of two chlorine atoms, characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺ will be observed, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.[9]

  • Fragmentation: Common fragmentation pathways for quinolines include the loss of small molecules like HCN, and cleavage of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the region of 1600-1450 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed around 2950-2850 cm⁻¹.

  • C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, between 800-600 cm⁻¹.

Potential Applications and Future Research Directions

The quinoline nucleus is a privileged scaffold in medicinal chemistry.[1][2] The specific substitution pattern of this compound suggests several avenues for future research.

  • Anticancer Activity: Many chlorinated quinoline derivatives have demonstrated potent anticancer activities. The presence of the chlorine atoms in this compound could enhance its potential as an anticancer agent.

  • Antimicrobial Properties: The quinoline core is found in several antibacterial and antifungal drugs. This compound could be investigated for its efficacy against various pathogens.

  • Kinase Inhibition: Substituted quinolines are known to be inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.

  • Materials Science: The rigid, aromatic structure of quinolines makes them interesting candidates for the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Further research should focus on the efficient synthesis and thorough biological evaluation of this compound to unlock its full potential.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on related chlorinated aromatic and heterocyclic compounds, it should be handled with care in a well-ventilated fume hood.[6][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a halogenated quinoline derivative with a molecular weight of 212.08 g/mol . While specific experimental data is limited, this guide has provided a scientifically grounded overview of its physicochemical properties, a plausible synthetic route, and its expected spectroscopic characteristics. The rich history of quinoline derivatives in medicinal chemistry and materials science suggests that this compound holds promise as a valuable compound for further investigation. The methodologies and predictions outlined herein provide a solid foundation for researchers to begin exploring the synthesis, characterization, and potential applications of this intriguing molecule.

References

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • PubChem. 2,6-Dichloroaniline. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • Google Patents. Process for preparing 2,6-dicholoroquinoxaline.
  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Alvarez-Suarez, J. M., et al. "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey." Food chemistry 189 (2015): 51-58. [Link]

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Alvarez-Suarez, J. M., et al. "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey." Food chemistry 189 (2015): 51-58. [Link]

  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Bentham Science Publisher. A Review on Biological Activity of Quinoline-based Hybrids. [Link]

  • MDPI. Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. [Link]

  • Sphinix Knowledge House. An Overview: The biologically important quninoline derivatives. [Link]

  • The Good Scents Company. 2-methyl quinoline. [Link]

  • PubChem. 2-Chloro-6-methylquinoline-3-methanol. [Link]

  • Sphinix Knowledge House. An Overview: The biologically important quninoline derivatives. [Link]

  • PubChem. 2,6-Dichloroquinoline. [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6-methylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds in modern organic synthesis.[1] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2] The reaction's broad functional group tolerance, mild conditions, and the commercial availability and low toxicity of its boronic acid reagents make it a preferred strategy for creating biaryl and heteroaryl-aryl scaffolds.[3][4]

Among the vast array of heterocyclic structures vital to drug discovery, the quinoline nucleus is a prominent scaffold found in numerous therapeutic agents.[5][6] Specifically, the 3-arylquinoline motif is a key structural component in molecules with diverse biological activities, including potential anticancer properties.[7][8] The targeted synthesis of 3-aryl-6-methylquinolines via Suzuki-Miyaura coupling offers a direct and efficient route to novel compounds with significant potential for drug development programs.[9][10]

This application note provides a comprehensive guide for researchers engaged in the synthesis of 3-aryl-6-methylquinolines using 3-chloro-6-methylquinoline as the electrophilic partner. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, present data on condition optimization, and provide expert insights into troubleshooting common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][11] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (3-chloro-6-methylquinoline) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[12][14] The palladium inserts into the carbon-chlorine bond, forming a square planar Pd(II) intermediate. The use of bulky, electron-rich phosphine ligands on the palladium center can facilitate this step for challenging substrates like heteroaryl chlorides.[15][16]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the Pd(II) complex. The presence of a base is crucial, as it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[3][17]

  • Reductive Elimination: The final step is the reductive elimination from the diaryl-palladium(II) intermediate. The two organic fragments (the quinoline and the aryl group) couple to form the desired C-C bond of the product, 3-aryl-6-methylquinoline. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[2][18]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ OxAd Ar-Pd(II)(X)L₂ Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 3-Aryl-6-methylquinoline (Ar-Ar') Trans->Product ArX 3-Chloro-6-methylquinoline (Ar-X) ArX->OxAd ArB Arylboronic Acid (Ar'-B(OH)₂) ArB->Trans Base Base (e.g., K₂CO₃) Base->Trans Activation caption Fig 1: The Palladium Catalytic Cycle

Caption: The Palladium Catalytic Cycle for Suzuki-Miyaura Coupling.

Recommended Materials and Protocol

Reagents and Equipment
Reagent / Equipment Grade / Specification Supplier Recommendation Notes
3-Chloro-6-methylquinoline>97%Commercially AvailableStore in a desiccator.
Arylboronic Acid>95%Commercially AvailableCheck for stability; some are prone to protodeboronation.[2]
Palladium Catalyste.g., Pd(dppf)Cl₂, Pd(PPh₃)₄Commercially AvailableAir-stable catalysts like Pd(dppf)Cl₂ are recommended.
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Anhydrous, >99%Base choice can significantly impact yield; must be finely powdered.[12]
Solvent1,4-Dioxane, Toluene, DMFAnhydrous, <50 ppm H₂OUse of an organic solvent with water is common.[2]
Degassing SystemSchlenk line or GloveboxStandard LaboratoryEssential for removing oxygen which can deactivate the catalyst.
Reaction VesselSchlenk flask or sealed vialAppropriate for scaleMust be oven-dried before use.
Magnetic Stirrer/HotplateStandard Laboratory---Ensure vigorous stirring, especially for heterogeneous mixtures.[2]
TLC PlatesSilica gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.
Purification SystemFlash ChromatographyStandard LaboratorySilica gel is typically used for purification.
Step-by-Step Experimental Protocol

This protocol describes a representative coupling of 3-chloro-6-methylquinoline with a generic arylboronic acid.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-6-methylquinoline (1.0 mmol, 1 equiv.).

    • Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.).

    • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

    • Add the base, for example, potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Atmosphere Control:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[19]

  • Solvent Addition and Reaction:

    • Through the septum, add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).[2]

    • Place the flask in a preheated oil bath at 80-100 °C.[19][20]

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-methylquinoline.

Workflow A 1. Reagent Addition (Quinoline, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (e.g., 90°C, 18h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Cooldown & Quench (Add H₂O) E->F Complete G 7. Extraction (EtOAc / H₂O) F->G H 8. Dry & Concentrate G->H I 9. Purification (Flash Chromatography) H->I J 10. Product Characterization (NMR, MS) I->J caption Fig 2: Experimental Workflow

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling, especially with challenging heteroaryl chlorides, is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[21][22] Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more forcing conditions or highly active catalyst systems to facilitate the rate-determining oxidative addition step.[16][23]

Below is a summary table illustrating the effect of different parameters on the reaction outcome. These conditions are representative and should be used as a starting point for optimization.

Entry Catalyst (mol%) Ligand Base (equiv.) Solvent Temp (°C) Yield (%) Reference / Notes
1Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (2)Toluene/H₂O100ModerateClassic conditions, may be sluggish for chlorides.[1]
2Pd(dppf)Cl₂ (3)dppfK₃PO₄ (2)1,4-Dioxane90Gooddppf is an effective ligand for many heteroaryl couplings.[14][15]
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100HighBuchwald ligands (e.g., SPhos) are excellent for aryl chlorides.
4Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)t-AmylOH110Very HighStronger base and specialized ligand for difficult couplings.
5NiCl₂(dppp) (10)dpppK₃PO₄ (2)Dioxane80VariableNickel catalysts can be a cost-effective alternative for chlorides.[12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently reactive aryl chloride.3. Poor quality or wet reagents/solvent.1. Ensure thorough degassing; use a fresh catalyst batch.2. Switch to a more electron-rich, bulky phosphine ligand (e.g., a Buchwald ligand); increase temperature.[14][23]3. Use anhydrous solvents and oven-dried, finely powdered base.
Significant Protodeboronation 1. Presence of excess water or acidic impurities.2. High reaction temperature or prolonged reaction time.3. Inherently unstable boronic acid.1. Use anhydrous conditions or a boronic ester (e.g., pinacol ester).2. Monitor the reaction closely and stop once the starting material is consumed.[23]3. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) and lower temperature.
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Reductive elimination from a bis(organoboron)palladium species.1. Improve degassing technique.2. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not a large excess.
Difficult Purification 1. Co-elution of product with residual catalyst or ligand.2. Byproducts with similar polarity to the product.1. After workup, filter the crude mixture through a small plug of Celite® or silica to remove some palladium residues.2. Optimize chromatography conditions (try different solvent systems) or consider recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 3-aryl-6-methylquinolines. While the coupling of heteroaryl chlorides can present challenges, a rational approach to reaction optimization—focusing on the selection of an appropriate palladium catalyst, a sterically demanding and electron-rich ligand, and a suitable base—can lead to high yields of the desired products. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, accelerating the discovery of new chemical entities with therapeutic potential.

References

  • McFadden, R. M., & Doyle, A. G. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science, 7(12), 7083–7092. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Ali, N. M., Mohssen, H. F., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Tawfik, M., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(7), 5493-5511. [Link]

  • Sharma, R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), 16893. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Gao, W., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(20), 3241-3250. [Link]

  • Blakey, S., & MacMillan, D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6349-6361. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(22), 5589-5593. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Martins, D. L., et al. (2019). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. New Journal of Chemistry, 43(1), 133-144. [Link]

  • Blakey, S., & MacMillan, D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6349-6361. [Link]

  • Bugarin, A., & Jones, K. D. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(15), 5364-5373. [Link]

  • Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 796. [Link]

  • Scott, J. S., et al. (2021). Modern advances in heterocyclic chemistry in drug discovery. Chemical Society Reviews, 50(19), 10631-10674. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... ResearchGate. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Retrieved from [Link]

  • Blakey, S., & MacMillan, D. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Chemical Science, 7(10), 6349-6361. [Link]

  • Brea, J., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(11), 3326. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428-3439. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Pure and Applied Chemistry, 76(3), 635-647. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Sousa, S. F., et al. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Chemistry, 6, 136. [Link]

  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Journal of the American Chemical Society, 141(16), 6749-6761. [Link]

  • Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis. Retrieved from [Link]

  • Tawfik, M., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(7), 5493-5511. [Link]

  • Schroeder Group. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure. Retrieved from [Link]

Sources

Application Note: Dichloroquinolines as Scaffolds for Novel Heterocyclic Compound Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Core

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals incorporating these structural motifs.[1] Among these, the quinoline ring system is a "privileged scaffold," a framework that has been repeatedly identified as capable of binding to a diverse range of biological targets.[2][3][4] From the historic antimalarial quinine to modern tyrosine kinase inhibitors used in oncology, quinoline derivatives have demonstrated a remarkable breadth of biological activity.[5][6]

Dichloroquinolines, such as 4,7-dichloroquinoline and 2,4-dichloroquinoline, serve as exceptionally versatile and cost-effective starting materials for expanding the chemical space around this core.[3][7][8] Their two chlorine atoms act as reactive handles, allowing for sequential and regioselective functionalization. This dual reactivity is the key to building complex, fused heterocyclic systems with significant potential for drug development programs.[9][10] This guide provides an in-depth exploration of the primary synthetic strategies, mechanistic considerations, and detailed protocols for leveraging dichloroquinolines in the synthesis of novel, high-value heterocyclic compounds.

Core Synthetic Strategies: From Simple Substitution to Complex Fusions

The journey from a simple dichloroquinoline to a novel polycyclic heterocycle involves a series of strategic chemical transformations. The reactivity of the chlorine atoms is position-dependent, a feature that must be understood and exploited for selective synthesis.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The inherent electronic properties of the quinoline ring, with its electron-withdrawing nitrogen atom, render the chlorine atoms susceptible to nucleophilic attack. Critically, the C4-chloro substituent is generally more reactive towards nucleophiles than a C2-chloro substituent.[11] This differential reactivity allows for selective, stepwise functionalization.

Causality of Regioselectivity: The increased reactivity at the C4 position is attributed to the superior ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack at this position. This energetic preference makes the C4 substitution kinetically favored.[11]

Protocol 1: Selective Amination of 4,7-Dichloroquinoline at the C4-Position

This protocol describes a typical SNAr reaction to install an amine, a crucial step for building further complexity or for direct biological activity.[12]

Principle: A primary or secondary amine selectively displaces the C4-chloro group in an alcohol solvent, often under reflux conditions. The reaction proceeds via an addition-elimination mechanism.[13][14]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add 4,7-dichloroquinoline (1.0 eq).

  • Add the desired amine (e.g., p-aminoacetophenone, 1.1 eq).[12]

  • Add absolute ethanol as the solvent (approx. 10-15 mL per mmol of dichloroquinoline).

  • Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Dry the product, 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one, under vacuum.[12] Further purification can be achieved by recrystallization if necessary.

Palladium-Catalyzed Cross-Coupling: Forging C-N and C-C Bonds

Palladium-catalyzed reactions are powerful tools for creating carbon-nitrogen and carbon-carbon bonds under mild conditions with high functional group tolerance, making them indispensable in modern drug discovery.[15][16]

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a vast array of amines.[17][18] This reaction is critical for introducing diverse amino functionalities or for intramolecular cyclization precursors.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[17][19][20] The choice of phosphine ligand is crucial for stabilizing the palladium intermediates and facilitating the reductive elimination step.[19][21][22]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloroquinoline

This protocol provides a robust starting point for coupling various amines with a chloroquinoline substrate.[22][23]

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chloroquinoline (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add the amine nucleophile (1.2-1.5 eq) and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate (EtOAc) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.[22]

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Ligand Selection in Buchwald-Hartwig Aminations

Nucleophile ClassRecommended Ligand(s)Rationale
Primary Aliphatic AminesBrettPhos, XPhosBulky ligands that promote reductive elimination and prevent β-hydride elimination.[17]
Secondary Cyclic AminesXantphos, dppfWide bite-angle ligands that stabilize the catalyst and facilitate coupling.[22][23]
Aryl Amines & HeteroarylsRuPhos, SPhosElectron-rich, bulky ligands that are effective for less nucleophilic amines.[19]
Ammonia SurrogatesJosiphos, (CyPF-tBu)Used for the synthesis of primary anilines; specialized ligands are required.[21][23]

For constructing C-C bonds and introducing aryl or vinyl groups, the Suzuki-Miyaura coupling is the go-to reaction. It pairs the chloroquinoline with an organoboron reagent (boronic acid or ester).

Mechanistic Insight: The cycle begins with the oxidative addition of Pd(0) to the C-Cl bond. A crucial step is transmetalation, where the organic group from the boron "ate" complex (formed by the reaction of the boronic acid with a base) is transferred to the palladium center.[24][25] Reductive elimination then forms the new C-C bond and regenerates the Pd(0) catalyst.[24]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling with a Chloroquinoline

This protocol outlines a standard procedure for C-C bond formation.[26][27]

Step-by-Step Methodology:

  • In a round-bottom flask, combine the chloroquinoline (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).

  • Purge the flask with an inert gas (Argon or Nitrogen).[26]

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC). Reaction times typically range from 2 to 24 hours.[26]

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization.

Application Protocol: Multi-Step Synthesis of Fused Heterocycles

The true power of dichloroquinolines is realized when the initial functionalization is followed by a cyclization step to build novel, fused ring systems.

Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazoloquinolines are important pharmacophores. A common strategy involves reacting a chloroquinoline with hydrazine after introducing a suitable functional group.[28]

Principle: This synthesis involves a two-step sequence. First, a 2,4-dichloroquinoline is functionalized at the C4 position with a nucleophile that can later react with hydrazine. A subsequent reaction with hydrazine hydrate leads to the displacement of the C2-chloro group and intramolecular cyclization to form the pyrazole ring.

Protocol 4: Two-Step Synthesis of a 1H-Pyrazolo[3,4-b]quinoline Derivative

Step 1: Nucleophilic Substitution at C4

  • Follow Protocol 1 using 2,4-dichloroquinoline and a suitable amine to synthesize a 2-chloro-N-substituted-quinolin-4-amine.

Step 2: Cyclization with Hydrazine

  • In a sealed tube, dissolve the 2-chloro-N-substituted-quinolin-4-amine (1.0 eq) in a solvent such as 2-ethoxyethanol or n-butanol.

  • Add hydrazine hydrate (5-10 eq).

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and pour it into ice water.

  • Adjust the pH to neutral or slightly basic with a suitable base (e.g., NaHCO₃ solution).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).[28]

Synthesis of Furo/Thieno[2,3-c]quinolines

These fused systems can be accessed through intramolecular cyclization strategies, often involving palladium catalysis.[29][30]

Principle: A common route involves installing an alkyne at a position adjacent to a hydroxyl or thiol group on the quinoline core. An iodocyclization reaction can then be used to construct the furan or thiophene ring.[30]

Protocol 5: Synthesis via Iodocyclization

Step 1: Functionalization

  • Starting with a suitable dichloroquinoline, use a sequence of SNAr and/or cross-coupling reactions to synthesize a 3-alkynyl-2-(methylthio)quinoline or its oxygen/selenium analogue. This is a non-trivial precursor synthesis that requires careful strategic planning.

Step 2: Iodocyclization

  • Dissolve the 3-alkynyl-2-(methylthio)quinoline precursor (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Acetonitrile.

  • Add Iodine (I₂) (1.2-2.0 eq) to the solution.

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with DCM, wash the organic layer with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the resulting iodinated thieno[2,3-b]quinoline by column chromatography.[30]

Visualizing Synthetic Workflows

Diagrams are essential for conceptualizing the multi-step pathways involved in heterocyclic synthesis.

Diagram 1: General Synthetic Pathways from Dichloroquinolines

G A Dichloroquinoline B Regioselective S_N_Ar (C4 Position) A->B C Pd-Catalyzed Cross-Coupling (C2 or C4 Position) A->C D Monofunctionalized Quinoline Intermediate B->D C->D E Sequential S_N_Ar or Cross-Coupling D->E G Intramolecular Cyclization D->G F Difunctionalized Quinoline E->F F->G H Novel Fused Heterocycle G->H G->H

Caption: Strategic workflow for synthesizing fused heterocycles.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L_nPd(0) PdII_halide L_nPd(II)(Ar)(X) Pd0->PdII_halide Ar-X OA_label Oxidative Addition OA Oxidative Addition RE Reductive Elimination Subst Amine Coordination & Deprotonation PdII_amido L_nPd(II)(Ar)(NR'R'') PdII_halide->PdII_amido HNR'R'', Base Subst_label Ligand Substitution PdII_amido->Pd0 Ar-NR'R'' RE_label Reductive Elimination

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Diagram 3: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 L_nPd(0) PdII_halide L_nPd(II)(Ar)(X) Pd0->PdII_halide Ar-X (Oxidative Addition) PdII_organo L_nPd(II)(Ar)(R) PdII_halide->PdII_organo R-B(OR')_2, Base (Transmetalation) PdII_organo->Pd0 Ar-R (Reductive Elimination)

Caption: The palladium-catalyzed Suzuki-Miyaura coupling cycle.

Conclusion

Dichloroquinolines are not merely starting materials; they are strategic platforms for the efficient and modular synthesis of novel heterocyclic compounds. By mastering the principles of regioselective SNAr and leveraging the power of modern palladium-catalyzed cross-coupling reactions, researchers can rapidly generate libraries of complex molecules. The subsequent application of intramolecular cyclization reactions opens the door to a vast and unexplored chemical space of fused quinoline systems, providing fertile ground for the discovery of next-generation therapeutics. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to harness the full potential of these invaluable chemical scaffolds.

References

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10, 4109-4112. [Link]

  • Sachdeva, K., et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research, 15(12), 3416-3429. [Link]

  • Daly, A. M., et al. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14(39), 9274-9290. [Link]

  • Synthesis of Pyrazolopyridines. (n.d.). Sci-Hub. Retrieved from a relevant source providing this synthesis method. [Link]

  • Request PDF | Synthesis of Furo-/Thieno-Quinolines using an Amine Oxidase-Inspired Catalyst. (n.d.). ResearchGate. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8867-8873. [Link]

  • Synthesis of 7-chloroquinolinyl-4- - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - ResearchGate. (n.d.). ResearchGate. [Link]

  • Pyrazolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2022). MDPI. [Link]

  • Request PDF | Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. (n.d.). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). PMC - NIH. [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2023). MDPI. [Link]

  • Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. (2023). PMC - NIH. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2023). MDPI. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2016). Taylor & Francis Online. [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. [Link]

  • Industrial preparation method of 4,7-dichloroquinoline. (2014).
  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (2015). PMC - PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). PMC. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2022). PMC - NIH. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. [Link]

  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... (n.d.). ResearchGate. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]

  • Synthesis of Novel Pyrazolines of Medicinal Interest. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). RSC Publishing. [Link]

  • Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium Complexes Catalysed Telomerisation of Arylamines with Butadiene and Their Cyclisation into Quinoline Derivatives. (2021). Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • Synthesis and pharmacological activities of some dibenzopyrazolocinnolines and dibenzopyridazinoquinoxalines. (2011). SciSpace. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate. [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). ResearchGate. [Link]

Sources

Application Note: 2,6-Dichloro-3-methylquinoline as a Versatile Scaffold for the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Quinoline Core

The quinoline scaffold is a cornerstone in the history and future of antimalarial chemotherapy, from the natural product quinine to synthetic drugs like chloroquine (CQ) and mefloquine.[1] These agents have saved millions of lives, but their efficacy is severely threatened by the spread of drug-resistant Plasmodium falciparum strains.[2][3] This necessitates the development of new, potent, and resistance-breaking antimalarial agents. A key strategy in this endeavor is the structural modification of the quinoline nucleus to create next-generation drugs.[4]

This application note provides a technical guide for researchers and drug development professionals on the strategic use of 2,6-dichloro-3-methylquinoline as a versatile starting material for synthesizing novel antimalarial candidates. We will explore the underlying chemical principles, provide a detailed synthetic protocol for a model reaction, and discuss the rationale for its application in modern antimalarial discovery programs.

Scientific Rationale: Targeting Heme Detoxification

2.1. Mechanism of Action: The Hemozoin Hypothesis

Quinoline-based antimalarials are thought to exert their primary effect during the parasite's intraerythrocytic stage. The parasite digests host hemoglobin within its acidic digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[5] To protect itself, the parasite detoxifies this heme by biocrystallizing it into an inert, insoluble polymer called hemozoin.[1][6]

Quinoline drugs, being weak bases, accumulate to high concentrations within the acidic digestive vacuole.[5] Here, they are believed to interfere with heme detoxification through two primary mechanisms:

  • Capping Hemozoin Growth: The quinoline molecule binds to the growing faces of the hemozoin crystal, preventing further heme monomers from being added.[6]

  • Complexing with Free Heme: The drug forms a complex with free heme in the vacuole, preventing its incorporation into the hemozoin crystal.[6]

Both pathways lead to a buildup of toxic, soluble heme, which induces oxidative stress and lyses parasitic membranes, ultimately killing the parasite.[1][5]

2.2. The Strategic Advantage of this compound

The specific substitution pattern of this compound offers several strategic advantages for medicinal chemistry exploration:

  • Two Reactive Centers: The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential or differential introduction of various side chains, enabling the creation of diverse chemical libraries from a single precursor.

  • Modulating Lipophilicity and Basicity: The nature of the side chains introduced at C2 and C6 can be tailored to optimize the compound's physicochemical properties, which are crucial for drug accumulation in the digestive vacuole and interaction with heme.

  • Potential for Resistance Evasion: Novel substitution patterns that differ significantly from legacy drugs like chloroquine (a 4-aminoquinoline) may result in compounds that are not recognized by existing resistance mechanisms, such as mutations in the P. falciparum chloroquine resistance transporter (PfCRT).

  • Methyl Group Influence: The methyl group at the C3 position can influence the electronic properties and steric environment of the quinoline ring, potentially enhancing binding interactions with the biological target or improving metabolic stability.

Synthetic Strategy and Workflow

The primary synthetic approach involves the nucleophilic substitution of the chlorine atoms on the this compound core. The reactivity of the C2 and C6 positions can be influenced by reaction conditions, allowing for controlled synthesis. A common strategy is to introduce a basic aminoalkyl side chain, a feature known to be important for the antimalarial activity of 4-aminoquinolines.[7]

The following workflow outlines a general strategy for synthesizing a library of potential antimalarial agents from this precursor.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Library Diversification cluster_2 Phase 3: Biological Evaluation A This compound B Intermediate A (e.g., 6-Chloro-2-(dialkylaminoalkylamino)- 3-methylquinoline) A->B Nucleophilic Substitution (SNA_r) + Amine 1 (R1-NH2) Heat, Base C Final Product Library (Diverse side chains at C6) B->C Second S_NAr or Cross-Coupling + Nucleophile 2 (Nu-H) or R2-B(OH)2 Catalyst, Heat D In Vitro Screening (P. falciparum strains) C->D Assay E SAR Analysis & Lead Optimization D->E Analyze Data

Caption: Synthetic workflow for developing antimalarials from this compound.

Experimental Protocol: Synthesis of a Model Compound

This section details a representative protocol for the monosubstitution of this compound with a common diamine side chain, a crucial first step in building more complex antimalarial candidates.

Objective: To synthesize N-(6-chloro-3-methylquinolin-2-yl)ethane-1,2-diamine.

4.1. Materials and Reagents

  • This compound (Starting Material)

  • Ethane-1,2-diamine (Reagent)

  • N,N-Diisopropylethylamine (DIPEA) (Base)

  • N-Methyl-2-pyrrolidone (NMP) (Solvent)

  • Ethyl acetate (EtOAc) (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) (Drying agent)

  • Silica gel (for column chromatography)

  • Hexanes (for chromatography)

4.2. Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), N-Methyl-2-pyrrolidone (NMP, ~0.2 M concentration relative to the quinoline).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Follow this with the addition of ethane-1,2-diamine (1.5 eq). The use of excess diamine helps to favor monosubstitution and minimize dialkylation of the diamine. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and allow it to stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure.

  • Characterization: The structure and purity of the final product, N-(6-chloro-3-methylquinolin-2-yl)ethane-1,2-diamine, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation and Expected Outcomes

The synthesis described above provides a key intermediate for further diversification. By reacting this intermediate with other electrophiles or using it in cross-coupling reactions, a wide array of final compounds can be generated. The table below presents representative data for the intermediate and a hypothetical final product.

Compound IDSynthetic StepStructureMW ( g/mol )Yield (%)Representative Analytical DataIn Vitro Activity (IC₅₀, nM)¹
INT-01 Protocol 4.2N-(6-chloro-3-methylquinolin-2-yl)ethane-1,2-diamine251.7275-85%HRMS (M+H)⁺: calc. 252.0955, found 252.0951-
FIN-01 Further Modification²A derivative of INT-01 with a second side chain at C6>35050-60%¹H NMR: Appearance of new aromatic/aliphatic signalsCQS³: 25 nM, CQR⁴: 60 nM

¹In vitro activity data is hypothetical and represents a target profile for a promising antimalarial candidate based on published literature for novel quinolines.[8][9] ²Further modification could involve a Buchwald-Hartwig or Suzuki cross-coupling reaction at the C6-Cl position. ³CQS: Chloroquine-Sensitive P. falciparum strain (e.g., 3D7). ⁴CQR: Chloroquine-Resistant P. falciparum strain (e.g., K1, Dd2).[2]

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold for the development of next-generation antimalarial agents. The presence of two distinct, reactive chlorine atoms allows for the systematic and diverse introduction of side chains designed to optimize antimalarial potency, circumvent resistance mechanisms, and improve pharmacokinetic properties. The provided protocol offers a reliable and robust method for the initial functionalization of this core, paving the way for the creation of extensive compound libraries. Future work should focus on exploring a wide range of nucleophiles and cross-coupling partners at both the C2 and C6 positions to build a comprehensive structure-activity relationship (SAR) profile and identify new lead compounds to combat the global threat of malaria.

References

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Gornicka, A. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Available at: [Link]

  • Kumar, A., & Singh, R. K. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Mavhunga, P. (2016). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. Available at: [Link]

  • Patel, H. M., et al. (2017). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Singh, R., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from: [Link]

  • Zhang, Y., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. Available at: [Link]

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Woodland, J. G. (2018). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. Malaria Elimination Scientific Alliance. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Lipid Solubility of Quinoline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions and answers to common challenges encountered when trying to improve the lipid solubility of quinoline-based drug candidates. The quinoline scaffold is a cornerstone in medicinal chemistry, but its often planar and rigid nature can lead to solubility challenges that hinder preclinical development.[1][2] This resource combines troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format, focusing on the underlying scientific principles to guide your decision-making process.

Problem 1: My newly synthesized quinoline analog has extremely low solubility in both aqueous and nonpolar organic solvents, making characterization and assaying nearly impossible.

Root Cause Analysis: This "brick dust" like insolubility often stems from strong intermolecular forces in the crystal lattice, a common issue with planar aromatic systems like quinoline.[3] The molecule might be self-associating through π-π stacking or forming strong hydrogen bonds, making it energetically unfavorable to be solvated by either aqueous or organic media.

Step-by-Step Solutions:

  • Initial Solubility Screening: Before extensive modifications, perform a rough solubility test in a broader range of solvents. Include polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., ethanol, methanol), and less common nonpolar solvents (e.g., toluene, chloroform). This can help identify a suitable solvent for initial stock solutions and characterization.

  • Disrupt Planarity and Crystal Packing: The most direct medicinal chemistry approach is to introduce substituents that disrupt the planarity and, therefore, the crystal lattice energy.

    • Actionable Strategy: Introduce a bulky or out-of-plane substituent onto the quinoline core. For instance, adding a substituent at the C3 position can be effective, but be mindful that this can also negatively impact potency if the binding site is slot-like.[4]

    • Causality: A non-planar group, like a tert-butyl group or a twisted biphenyl moiety, sterically hinders the flat molecules from packing tightly. This reduction in lattice energy makes it easier for solvent molecules to break the solid apart.

  • Introduce an Ionizable Handle: Convert a non-ionizable quinoline into a salt. Quinolines are weakly basic and can be protonated at the ring nitrogen in acidic conditions.[2][5]

    • Actionable Strategy: Attempt to form a hydrochloride (HCl) or mesylate salt. This is often as simple as dissolving the compound in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent to precipitate the salt.

    • Causality: The resulting salt will have significantly higher aqueous solubility due to its ionic nature. This is a fundamental strategy for improving the solubility of basic compounds.[6]

Problem 2: I've successfully increased the lipophilicity (high LogP) of my quinoline candidate, but now it has poor aqueous solubility and low permeability in cell-based assays.

Root Cause Analysis: This is a classic "fall off the cliff" scenario in medicinal chemistry. While increasing lipophilicity is the primary way to improve lipid solubility, excessive lipophilicity (often LogP > 5) can lead to several problems: the molecule becomes too "greasy" to dissolve in the aqueous environment of the gut or cell culture media, and it may get trapped within the lipid bilayer of cell membranes instead of passing through.[7][8] This highlights the delicate balance between solubility and permeability.[9]

Step-by-Step Solutions:

  • Quantify the Physicochemical Properties: It's crucial to understand the exact physicochemical space your molecule occupies.

    • Actionable Strategy: Experimentally determine the LogP (partition coefficient) and, more importantly, the LogD (distribution coefficient) at physiological pH (7.4).[10][11] Also, measure the kinetic and thermodynamic aqueous solubility.

    • Causality: LogP measures the lipophilicity of the neutral species, while LogD accounts for both neutral and ionized forms at a given pH.[7][12] For ionizable compounds like quinolines, LogD provides a more accurate picture of lipophilicity in biological systems.[7] Poor kinetic solubility is often a red flag for precipitation issues in assays.

  • Fine-Tune Lipophilicity: The goal is to reduce the LogP/D value back into a more favorable range (typically 1-3 for oral drugs) without sacrificing potency.

    • Actionable Strategy: Replace large, greasy alkyl or aryl groups with smaller lipophilic groups or bioisosteres. For example, swap a phenyl ring for a smaller heterocycle like a pyridine or replace a long alkyl chain with a cyclopropyl group. Introducing polar atoms like oxygen or nitrogen can also help.[13]

    • Causality: These changes subtly reduce the overall lipophilicity, improving the molecule's ability to partition out of the lipid membrane and into the cytoplasm.

  • Consider Formulation Strategies: If further structural modification is not feasible, formulation can be a powerful tool.

    • Actionable Strategy: Explore lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or liposomes.[14][15][16] These formulations encapsulate the lipophilic drug in a lipid carrier, aiding its dissolution and absorption in the gastrointestinal tract.[15]

    • Causality: Lipid-based systems essentially pre-dissolve the drug in a lipid environment, which then disperses into fine droplets in the gut, maximizing the surface area for absorption.[17]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between LogP and LogD, and why is it critical for quinoline-based compounds?

A1:

  • LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of an un-ionized compound in a mixture of two immiscible phases, typically octanol and water, at equilibrium.[10] It is an intrinsic measure of a molecule's lipophilicity, independent of pH.

  • LogD (Distribution Coefficient): This is the logarithm of the ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in the two phases.[12] Therefore, LogD is pH-dependent.

For quinoline-based drugs, this distinction is critical because the quinoline nitrogen is basic (pKa typically around 4-5). At physiological pH (7.4), the nitrogen will be predominantly in its neutral, more lipophilic form. However, in the acidic environment of the stomach (pH 1-3), it will be protonated and ionized, becoming more water-soluble.[5] LogD at different pH values gives a much better prediction of how the drug will behave throughout the body than LogP alone.[7][10]

Q2: What are the most common structural modification strategies to increase the lipid solubility of a quinoline core?

A2: The primary goal is to increase the lipophilic character of the molecule. Here are some common and effective strategies:

  • Addition of Lipophilic Groups: Attaching non-polar functional groups is the most direct method.

    • Alkyl Chains/Rings: Adding methyl, ethyl, propyl, or cyclopropyl groups.

    • Aryl/Heteroaryl Groups: Introducing phenyl, pyridyl, or other aromatic systems.

    • Halogens: Incorporating fluorine, chlorine, or bromine atoms often increases lipophilicity.

  • Masking Polar Groups: If your parent molecule has polar functional groups (e.g., -OH, -NH2, -COOH), temporarily masking them can increase lipid solubility. This is the basis of the prodrug approach.

  • Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can mask polar groups from the solvent, effectively increasing its lipophilicity and ability to cross cell membranes.

Modification Strategy Example Substituent Expected Effect on LogP Rationale
Alkylation -CH3IncreaseAdds non-polar surface area.
Halogenation -Cl, -FIncreaseElectron-withdrawing nature and size increases lipophilicity.
Arylation -PhenylSignificant IncreaseLarge, non-polar aromatic system.
Introduction of N/O -OCH3VariableCan increase polarity but also lipophilicity depending on context.

Q3: Can I use a prodrug approach to solve my solubility issues, and what should I consider?

A3: Yes, the prodrug approach is a powerful and clinically validated strategy for overcoming solubility problems.[18][19][20] A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo enzymatic or chemical transformation in the body to release the active drug.[21]

Key Considerations:

  • Promoieties for Solubility:

    • For increasing aqueous solubility: Attach highly polar or ionizable groups (promoieties) like phosphates, amino acids, or sugars.[18] These are designed to be cleaved off by enzymes (e.g., phosphatases, peptidases) in the blood or tissues.

    • For increasing lipid solubility: Attach a lipophilic promoiety to a polar parent drug to enhance its absorption through lipid membranes. The promoiety is then cleaved to release the active, polar drug.

  • Linker Chemistry: The linker connecting the drug to the promoiety must be stable in the formulation but readily cleaved in the body. Ester bonds are very common as they are susceptible to cleavage by esterase enzymes abundant in the body.

  • Release Kinetics: The rate of conversion from prodrug to active drug is critical. It should be rapid enough to achieve therapeutic concentrations but not so fast that it causes toxicity.

Experimental Protocols & Workflows

Protocol 1: Shake-Flask Method for LogP/D Determination

This is the gold-standard method for determining the octanol-water partition coefficient.[8]

Objective: To determine the LogP (at a pH where the compound is neutral) or LogD (at a specific pH, e.g., 7.4) of a quinoline candidate.

Materials:

  • n-Octanol (pre-saturated with water or buffer)

  • Water or Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Preparation of Phases: Mix equal volumes of n-octanol and the aqueous phase (water for LogP, PBS for LogD) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Compound Preparation: Prepare a stock solution of your quinoline compound in the aqueous phase (or methanol if necessary, but keep the organic solvent volume to <1%). The final concentration should be high enough for accurate HPLC detection.

  • Partitioning: In a glass vial, add a known volume of the pre-saturated n-octanol and an equal volume of the compound solution in the pre-saturated aqueous phase.

  • Equilibration: Cap the vial tightly and vortex for 1-3 minutes. Place the vial on a shaker at room temperature for 1-2 hours to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial at ~2000 x g for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully take an aliquot from both the upper octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each phase by a validated HPLC method.

  • Calculation:

    • P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

    • LogP (or LogD) = log10(P)

Self-Validation: Run a standard compound with a known LogP value (e.g., caffeine, testosterone) in parallel to validate your experimental setup and procedure.

Workflow for Troubleshooting Solubility Issues

This workflow provides a logical decision tree for addressing solubility challenges with quinoline-based compounds.

G cluster_0 Initial Assessment cluster_1 Medicinal Chemistry Approaches cluster_2 Formulation & Delivery Approaches cluster_3 Analysis & Iteration Start Synthesized Quinoline Compound Solubility_Screen Screen Solubility (Aqueous & Organic) Start->Solubility_Screen Modify_Scaffold Modify Scaffold: - Disrupt Planarity - Add/Remove Lipophilic Groups - Introduce Polar Groups Solubility_Screen->Modify_Scaffold Poor in Organic Salt_Formation Salt Formation Solubility_Screen->Salt_Formation Poor in Aqueous Measure_Properties Measure LogP/D & Permeability Solubility_Screen->Measure_Properties Solubility Adequate Modify_Scaffold->Measure_Properties Prodrug Design Prodrug: - Attach Solubilizing Moiety Prodrug->Measure_Properties Formulation Formulation Strategy: - Lipid-Based (SEDDS) - Solid Dispersion - Nanoparticles Formulation->Measure_Properties Salt_Formation->Measure_Properties Measure_Properties->Modify_Scaffold LogP/D too High/Low Measure_Properties->Prodrug Permeability Low Measure_Properties->Formulation Modification Fails End Optimized Candidate Measure_Properties->End Properties in Range

Caption: Decision workflow for improving quinoline drug solubility.

References

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

  • MDPI. (n.d.). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Retrieved January 25, 2026, from [Link]

  • Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference? ACD/Labs. [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. Retrieved January 25, 2026, from [Link]

  • Cambridge MedChem Consulting. (2019, January 12). LogD. [Link]

  • Chavda, V. P., Vihol, D., & Shah, D. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Investigation, 41(2), 73-81. [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved January 25, 2026, from [Link]

  • Capsugel. (2014, September 25). Enhancing Solubility Using Lipid-Based Formulation Technology [Video]. YouTube. [Link]

  • Caddeo, C., Teskac, K., & Sinico, C. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Pharmaceutics, 13(5), 685. [Link]

  • Sestak, V., Stankovic, M., & Stankovic, B. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 28(1), 2. [Link]

  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Singh, A., Kumar, A., & Singh, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(36), 25055-25079. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(23), 10784-10789. [Link]

  • Musiol, R., Jampilek, J., & Buchta, V. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • ResearchGate. (2024, June 4). Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. [Link]

  • Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • da Silva, A. D., de Matos, T. A., & de Oliveira, A. C. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 62. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 25, 2026, from [Link]

  • Sestak, V., Stankovic, M., & Stankovic, B. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 28(1), 2. [Link]

  • ScienceDirect. (n.d.). Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA. Retrieved January 25, 2026, from [Link]

  • Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Metabolism, 17(5), 447-456. [Link]

  • Colon, Y. M., & Zayas, B. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of visualized experiments : JoVE, (146). [Link]

  • Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & biodiversity, 6(11), 2071–2083. [Link]

  • Li, Y., Li, S., & Wang, Y. (2022). Solubilization techniques used for poorly water-soluble drugs. Die Pharmazie, 77(1), 3-10. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, March 15). Chemical Modification: A unique solutions to Solubility problem. [Link]

  • MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved January 25, 2026, from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Retrieved January 25, 2026, from [Link]

  • Colon, Y. M., & Zayas, B. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of visualized experiments : JoVE, (146). [Link]

  • Sharma, D., Soni, M., & Kumar, S. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(5), 1599-1609. [Link]

  • Semantic Scholar. (n.d.). Role of Prodrugs in Solubility Enhancement of Drugs. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Column Chromatography for Purifying Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted quinolines using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to ensure your success.

Introduction: The Challenge of Purifying Quinolines

Substituted quinolines are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1] However, their purification by column chromatography often presents significant challenges. The presence of the basic nitrogen atom in the quinoline ring system leads to strong interactions with the slightly acidic silica gel, the most common stationary phase.[2] This can result in a host of issues, including poor separation, peak tailing, and even decomposition of the target compound.[2][3] This guide provides a structured approach to troubleshooting these problems, ensuring you can achieve high purity for your substituted quinoline derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the column chromatography of substituted quinolines.

Q1: Why is my quinoline compound streaking or tailing on the TLC plate and column?

Streaking or tailing is a classic sign of strong interaction between the basic nitrogen of your quinoline and the acidic silanol groups on the surface of the silica gel.[2] This interaction is a form of secondary interaction that slows down a portion of your compound, causing it to elute gradually rather than in a sharp band.[3][4] Overloading the sample on your column can also lead to this issue.[2][5]

Q2: My substituted quinoline seems to be decomposing on the silica gel. How can I prevent this?

The acidic nature of standard silica gel can catalyze the decomposition of sensitive substituted quinolines.[2][3] To mitigate this, you can either neutralize the silica gel's acidity or choose an alternative, less acidic stationary phase.[2][3] Additionally, minimizing the time your compound spends on the column by using flash chromatography can be beneficial.[2] In some cases, if the compound is thermally labile, performing the chromatography in a cold room might be necessary.[2]

Q3: I'm having trouble getting my polar substituted quinoline to elute from the column. What should I do?

If your polar quinoline is not eluting, it indicates that the mobile phase is not polar enough to compete with the stationary phase for your compound. A systematic increase in the polarity of the mobile phase is required.[2] For instance, if you are using a hexane/ethyl acetate system, gradually increasing the proportion of ethyl acetate or adding a more polar solvent like methanol can help.[2]

Q4: How do I choose the right solvent system for my quinoline purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for selecting the appropriate solvent system.[3] The ideal mobile phase should provide a good separation between your target compound and any impurities. A general guideline is to aim for an Rf (retention factor) value of approximately 0.2-0.3 for your desired compound on the TLC plate.[3] This Rf value typically translates well to good separation on a column.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to more complex problems you might encounter.

Problem 1: Persistent Peak Tailing and Poor Resolution

Even after initial solvent optimization, you might still observe significant peak tailing, leading to overlapping fractions and impure product.

Root Cause Analysis:

The primary cause is the interaction between the basic quinoline nitrogen and acidic silanol groups on the silica gel.[2][3][6] The pKa of the quinoline and the acidity of the silica surface are key factors.

Solutions:

  • Deactivation of Silica Gel with Triethylamine (TEA): This is the most common and effective method to address this issue.[3][7] The TEA, a volatile base, neutralizes the acidic silanol sites, minimizing their interaction with your basic quinoline.[3][8]

    • Protocol for TEA Deactivation:

      • Prepare your chosen eluent system (e.g., hexane/ethyl acetate).

      • Add a small amount of triethylamine, typically 0.5-2%, to the mobile phase.[9]

      • Use this TEA-containing solvent to slurry pack your column or to equilibrate a pre-packed column.

      • Run the chromatography using the same mobile phase with TEA.

  • Using an Alternative Stationary Phase: If TEA is not effective or if your compound is sensitive to it, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds like quinolines.[2][10]

    • Florisil: This is a mild, neutral stationary phase that can be effective for some separations.[10]

    • Amine-bonded Silica: This type of stationary phase is specifically designed for the purification of basic compounds and can be a good, albeit more expensive, option.[11]

Data Summary Table for Stationary Phase Selection:

Stationary PhaseAcidityBest ForConsiderations
Silica Gel AcidicGeneral purpose, good for most organic compounds.[10]Can cause tailing and decomposition of basic compounds like quinolines.[2][3]
Alumina (Neutral) NeutralPurification of amines and other basic compounds.[10]May have different selectivity compared to silica.
Alumina (Basic) BasicStronger retention of acidic compounds, good for basic compounds.Can be too retentive for some compounds.
Florisil NeutralMild separations, filtration.[10]Some compounds may adhere irreversibly.[10]
Triethylamine-Treated Silica NeutralizedAcid-sensitive and basic compounds.[7][10]Requires the addition of TEA to the mobile phase.
Problem 2: The Compound Does Not Elute or Elutes Very Slowly

Your target quinoline derivative remains at the top of the column even with increasingly polar solvent systems.

Root Cause Analysis:

This issue arises when the compound has a very high affinity for the stationary phase, and the mobile phase is not strong enough to displace it. This is common for highly polar substituted quinolines.

Solutions:

  • Systematic Increase in Mobile Phase Polarity: A gradual and systematic increase in the polarity of the eluent is crucial.[2]

    • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can be highly effective.[12][13] This allows for the elution of a wider range of compounds with better peak shapes.[14]

    • Stronger Solvents: Consider adding a small percentage of a highly polar solvent like methanol or isopropanol to your mobile phase. For example, a dichloromethane/methanol mixture can be effective for eluting polar compounds.[2]

  • Check for Compound Precipitation: It is possible that your compound has precipitated at the top of the column, especially if you loaded a highly concentrated sample in a solvent in which it is not very soluble. Ensure your sample is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading.

Experimental Workflow: Gradient Elution Setup

Caption: Workflow for a gradient elution experiment.

Problem 3: Co-elution of Closely Related Isomers

Your product contains a closely related isomer (e.g., positional isomer) that is proving difficult to separate.

Root Cause Analysis:

Isomers often have very similar polarities and, therefore, similar affinities for the stationary and mobile phases, making their separation challenging.[15]

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Try different solvent combinations. The selectivity of the separation can be significantly influenced by the choice of solvents, even if their overall polarity is similar. For example, switching from ethyl acetate to dichloromethane might alter the retention of the isomers differently.

    • Fine-Tuning Polarity: Very shallow gradients or isocratic elution with a finely tuned solvent ratio can improve the resolution of closely eluting compounds.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. HPLC columns have much higher efficiency and can often resolve compounds that are inseparable by standard column chromatography.

Troubleshooting Decision Tree

TroubleshootingDecisionTree Start Problem with Quinoline Purification Tailing Peak Tailing / Streaking? Start->Tailing Decomposition Compound Decomposition? Start->Decomposition NoElution No Elution / Strong Retention? Start->NoElution PoorSep Poor Separation of Isomers? Start->PoorSep Tailing->Decomposition No AddTEA Add 0.5-2% TEA to Eluent Tailing->AddTEA Yes Decomposition->NoElution No DeactivateSilica Deactivate Silica with TEA Decomposition->DeactivateSilica Yes NoElution->PoorSep No IncreasePolarity Increase Mobile Phase Polarity (Gradient Elution) NoElution->IncreasePolarity Yes OptimizeMobile Fine-tune Mobile Phase or Change Solvents PoorSep->OptimizeMobile Yes ChangeStationary Use Alumina or Amine-bonded Silica AddTEA->ChangeStationary Still Tailing Success Purification Successful AddTEA->Success ChangeStationary->Success FlashChrom Use Flash Chromatography to Reduce Contact Time DeactivateSilica->FlashChrom FlashChrom->Success ChangeSolvent Change Solvent System (e.g., DCM/MeOH) IncreasePolarity->ChangeSolvent ChangeSolvent->Success PrepHPLC Consider Preparative HPLC OptimizeMobile->PrepHPLC Still Poor Separation PrepHPLC->Success

Caption: A decision tree for troubleshooting common issues.

Conclusion

The successful purification of substituted quinolines by column chromatography is achievable with a systematic and informed approach. By understanding the underlying chemical interactions and employing the troubleshooting strategies outlined in this guide, researchers can overcome the common challenges associated with these basic heterocyclic compounds. Remember that careful preliminary analysis by TLC is paramount to developing a robust purification protocol.

References

  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Chemistry For Everyone. (2025, January 1). How To Improve Column Chromatography Separation? [Video]. YouTube.
  • Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • (2025, April 18). Triethylammonium after flash chromatography. Reddit.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? ResearchGate.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.

Sources

Technical Support Center: A Researcher's Guide to Chlorinated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with the essential technical and safety information for handling and storing chlorinated quinoline compounds. These molecules are pivotal in drug discovery and chemical synthesis, but their reactive nature demands meticulous handling to ensure experimental integrity and, most importantly, personal safety. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering you to make informed decisions in your research.

Section 1: Hazard Overview & Core Principles

Chlorinated quinolines are a class of heterocyclic aromatic compounds that combine the properties of quinoline with the reactivity imparted by chlorine substituents. While invaluable in research, they present a multi-faceted risk profile that must be respected.

  • Toxicological Risks: Quinoline itself is a suspected carcinogen and mutagen that may cause liver damage upon high or repeated exposure.[1][2] Halogenated derivatives can exhibit altered or enhanced toxicities. Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[1][3]

  • Chemical Reactivity: These compounds can react violently with strong oxidizing agents (e.g., perchlorates, peroxides) and strong acids.[1] The presence of the chlorine atom can influence the electron density of the quinoline ring system, affecting its reactivity and stability.

  • Environmental Hazard: Many quinoline derivatives are classified as harmful to aquatic life with long-lasting effects.[1][4] Therefore, improper disposal can have significant environmental consequences. Do not wash spills or waste down the drain.[4][5]

The foundational principle for working with these compounds is ALARP (As Low As Reasonably Practicable) . All contact should be minimized through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries encountered by researchers working with chlorinated quinoline compounds.

Q1: What is the essential Personal Protective Equipment (PPE) for handling these compounds?

A1: A multi-layered PPE approach is mandatory. The specific requirements are detailed in the table below. The goal is to prevent any contact with the skin, eyes, or respiratory system. Always consult the specific Safety Data Sheet (SDS) for the compound you are using.

Q2: How should I properly store chlorinated quinoline compounds for both short and long-term use?

A2: Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.[6] Store compounds in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area.[1][7] They must be segregated from incompatible materials, particularly strong acids and oxidizing agents.[1] For long-term stability, protection from light is crucial, as UV exposure can cause degradation and discoloration (yellowing or browning).[6][7] Using amber glass vials or storing containers in the dark is highly recommended.[6]

Q3: What materials and chemicals are incompatible with chlorinated quinolines?

A3: Incompatibility can lead to violent reactions, explosions, or the release of toxic gases. Based on the reactivity of the parent quinoline structure, a comprehensive list of materials to avoid is provided in the data summary section. Key incompatibilities include strong oxidizing agents, strong acids, hydrogen peroxide, and various organic compounds like anhydrides and aldehydes.[1][7]

Q4: How must I dispose of waste containing chlorinated quinoline compounds?

A4: Waste containing these compounds is considered hazardous.[1][8] All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (unused solutions, reaction mixtures) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[4] Never pour this waste down the sink.[4] Follow your institution's specific guidelines and contact your Environmental Health & Safety (EHS) department for pickup and disposal procedures.[1]

Section 3: Troubleshooting Guide for Experimental Work

This guide addresses common issues that can compromise your experimental results and points to potential causes related to handling and storage.

Problem Observed Potential Cause & Scientific Explanation Recommended Solution & Preventative Action
Compound has turned yellow or brown. Light-Induced Degradation: The quinoline ring system can absorb UV light, leading to photochemical reactions that break down the molecule and create colored impurities.[6][7] This is a common issue for aromatic compounds.Minimize Light Exposure: Always store the compound in amber vials or a light-proof container.[6] During experiments, wrap flasks or tubes in aluminum foil if they will be exposed to ambient light for extended periods.
Poor solubility or precipitation in an aqueous buffer. pH-Dependent Solubility: Quinolines are basic due to the nitrogen atom in the heterocyclic ring. The solubility of the compound can change dramatically with the pH of the solution.[6] If the buffer pH is near the compound's pKa, it may be less soluble.Optimize pH and Use Buffered Solutions: Check the compound's pKa. Use a buffer system that maintains a pH where the compound is fully protonated (or deprotonated, depending on the structure) and soluble. Prepare solutions fresh when possible.
Decreased or inconsistent biological activity in assays. Chemical Degradation: The compound may be degrading in your stock solution due to improper storage. Factors include exposure to light, moisture (hydrolysis), repeated freeze-thaw cycles, or incorrect storage temperature.[6][9]Implement Strict Storage Protocols: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.[1] Re-qualify stock solutions if they have been stored for a long time.
Unexpected peaks appear in analytical results (LC-MS, NMR). Contamination or Decomposition: The extra peaks could be from impurities formed by reaction with incompatible materials (e.g., certain plastics), degradation products, or contamination from a previous user's material on a shared balance.Ensure Chemical Compatibility and Cleanliness: Use glass or compatible polymer (e.g., polypropylene) containers.[10] Thoroughly clean spatulas and weighing surfaces before use. If degradation is suspected, run a fresh sample from the original stock.

Section 4: Standard Operating Procedures (SOPs)

Adherence to standardized procedures is the best way to ensure reproducible results and a safe laboratory environment.

SOP 1: Safe Handling and Weighing of Solid Compounds
  • Preparation: Designate a specific workspace in a certified chemical fume hood. Clean the surface and the analytical balance before starting.

  • PPE: Don all required PPE as outlined in Table 1, including double gloves if handling highly potent compounds.

  • Weighing: Transfer the estimated amount of compound needed to a tared weigh boat or glass vial inside the fume hood. Use anti-static equipment if the powder is fine and prone to dispersal.

  • Dissolution: Add the solvent to the vessel containing the weighed compound. Ensure the vessel is capped or covered during dissolution to prevent vapor inhalation.

  • Storage: Immediately and tightly seal the primary container of the solid compound and return it to its designated storage location.

  • Cleanup: Wipe down the spatula, balance, and work surface with an appropriate solvent (e.g., 70% ethanol), and dispose of all contaminated materials (weigh boats, wipes, gloves) in the designated hazardous waste container.

SOP 2: Emergency Response for Spills and Exposures

This SOP provides immediate action steps. Always follow these with a report to your supervisor and EHS department.

  • Personnel Exposure (Skin or Eyes):

    • Immediately move the affected person away from the area of exposure.[11]

    • For skin contact, remove any contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes at a safety shower.[12]

    • For eye contact, flush the eyes for at least 15 minutes at an eyewash station, holding the eyelids open.[12][13]

    • Seek immediate medical attention. Provide the victim's colleagues and emergency responders with the SDS of the chemical.

  • Chemical Spill:

    • Alert & Evacuate: Alert all personnel in the immediate area and evacuate if the spill is large, volatile, or in a poorly ventilated space.[5]

    • Assess: If the spill is minor (<100 mL, not highly volatile) and you are trained and equipped to handle it, proceed with cleanup. For major spills, evacuate the area, close the doors, and call emergency personnel/EHS immediately.[5]

    • Cleanup (Minor Spill):

      • Ensure you are wearing appropriate PPE, including a respirator if necessary.[5]

      • Contain the spill with an absorbent material like vermiculite or sand.[1][7] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

      • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste.[4]

      • Decontaminate the area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

      • Ventilate the area well after cleanup is complete.[4]

Section 5: Data Summaries & Visual Workflows

Data Tables for Quick Reference

Table 1: Personal Protective Equipment (PPE) Summary

Protection Specification Rationale & Best Practices
Eye/Face Chemical safety goggles providing a complete seal.[7] Protects against splashes, dust, and vapors. A face shield may be worn over goggles for added protection.[14]
Hand Chemical-resistant gloves (Nitrile or Neoprene recommended).[15] Check the manufacturer's breakthrough time data. Change gloves immediately after contact or if signs of degradation appear. For prolonged work, consider double-gloving.
Body Long-sleeved laboratory coat, kept fastened.[15] Protects skin from accidental contact. For larger quantities, a chemical-resistant apron may be necessary.

| Respiratory | NIOSH-approved respirator (if required).[7] | Required when handling powders outside of a fume hood, if there is a risk of aerosolization, or if ventilation is inadequate. A half-mask with organic vapor/particulate cartridges is a common choice.[14][15] |

Table 2: Chemical Incompatibility Chart

Incompatible Class Specific Examples Potential Hazard
Strong Oxidizing Agents Perchlorates, Peroxides, Permanganates, Nitrates, Chlorine, Bromine[1] Violent reaction, fire, or explosion.
Strong Acids Hydrochloric Acid, Sulfuric Acid, Nitric Acid[1] Violent reaction, potential for release of toxic fumes.
Specific Reagents Hydrogen Peroxide, Dinitrogen Tetroxide, Maleic Anhydride[1][7] May explode or react violently.
Other Organics Organic Anhydrides, Aldehydes, Alcohols, Phenols[1] Incompatible; may lead to vigorous reactions.

| Mixtures | Linseed oil + Thionyl chloride[1][7] | Specifically noted as incompatible with quinoline. |

Table 3: Storage and Stability Considerations

Condition Effect on Stability Recommendation
Light Can cause degradation and discoloration (yellowing to browning).[6][7] Store in amber vials or light-proof containers.[6]
Moisture Quinoline is hygroscopic (absorbs moisture from the air).[1] This can affect compound integrity and weighing accuracy. Store in tightly sealed containers in a dry environment or desiccator.
Temperature Elevated temperatures can accelerate degradation. Most chemicals have a longer shelf life at cooler, consistent temperatures.[9] Store in a cool, controlled environment. Refer to the SDS for specific temperature recommendations. For solutions, store frozen (-20°C or below).

| pH | Solubility and stability can be pH-dependent.[6] | Use buffered solutions for experiments and consider the pKa of the compound when designing protocols. |

Visual Workflows (Graphviz)

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Conclusion prep_hood 1. Prepare Workspace (Certified Fume Hood) don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood->don_ppe weigh 3. Weigh Compound (Use anti-static device if needed) don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve store_solid 5. Return Primary Container to Storage dissolve->store_solid store_solution 6. Store Solution Properly (Labeled, Sealed, Correct Temp/Light) dissolve->store_solution cleanup 7. Clean Workspace & Dispose of Waste store_solid->cleanup store_solution->cleanup doff_ppe 8. Doff PPE cleanup->doff_ppe

Caption: Standard workflow for safely handling solid chlorinated quinoline compounds.

G spill Spill Occurs assess Assess Size & Hazard spill->assess minor Minor Spill? (<100mL, Not Volatile) assess->minor Is it manageable? major Major Spill? (Large, Volatile, Fire Risk) minor->major No ppe Don Spill Response PPE (Respirator, Gloves, Goggles) minor->ppe Yes evacuate Evacuate Area Call EHS/Emergency major->evacuate Yes contain Contain Spill (Use absorbent socks/pads) ppe->contain absorb Absorb with Inert Material (Vermiculite, Sand) contain->absorb collect Collect Waste into Sealed Container absorb->collect decon Decontaminate Area & Dispose of all Materials collect->decon

Caption: Decision tree for responding to a chemical spill.

References

  • Virginia Department of Health. (2019, October 9). Chlorine – Emergency Preparedness.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds.
  • WorkSafeBC. (n.d.). Safe Work Practices for Chlorine.
  • Reed College. (2019, November 13). Pool Chemical Spill Response Plan.
  • Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • In The Swim. (n.d.). Chlorine Shelf Life: How Long Can I Store Pool Chemicals?.
  • U.S. Department of Health & Human Services. (n.d.). Chlorine Emergency Department/Hospital Management.
  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet - Quinoline, 96%.
  • Public Health England. (n.d.). Chlorine - Incident management.
  • Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.
  • Benchchem. (n.d.). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Chlorine.
  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-8-quinolinol Safety Data Sheet.
  • Walchem. (2024, April 19). Chemical Compatibility Chart.
  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Impact of Methylation on the Biological Activity of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of a Methyl Group

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework for a multitude of therapeutic agents across diverse disease areas, including infectious diseases, cancer, and inflammation.[1] Its rigid, bicyclic aromatic system provides an ideal template for molecular recognition by various biological targets. However, the true therapeutic potential of a quinoline-based compound is often unlocked through precise chemical modifications. Among the simplest, yet most profound, of these modifications is methylation.

The addition of a single methyl (-CH3) group can dramatically alter a molecule's physicochemical properties, and consequently, its biological activity. This guide provides an in-depth comparison of methylated versus non-methylated quinolines, exploring the causal relationships behind their differential effects. We will delve into key therapeutic areas, present comparative experimental data, and provide robust, validated protocols for researchers to conduct their own comparative analyses. Our focus is on not just what happens when you methylate a quinoline, but why it happens, offering a deeper understanding of structure-activity relationships (SAR).

The Physicochemical Impact of Methylation: More Than Just Size

At first glance, a methyl group is a minor addition. However, its influence on a molecule's behavior is multifaceted:

  • Increased Lipophilicity: The nonpolar nature of the methyl group generally increases the overall lipophilicity (fat-solubility) of the parent quinoline. This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.

  • Steric Hindrance: The physical bulk of a methyl group can influence how the molecule fits into a target protein's binding pocket. This can either enhance binding by occupying a specific hydrophobic pocket or hinder it by preventing an optimal fit.

  • Electronic Effects: As an electron-donating group, a methyl substituent can alter the electron density of the quinoline ring system. This can modulate the pKa of nearby nitrogen atoms, affecting their ability to form hydrogen bonds or engage in ionic interactions—critical events in drug-receptor binding.

  • Metabolic Stability: Methylation at certain positions can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the molecule's half-life in the body and prolonging its therapeutic effect.

Comparative Analysis of Biological Activities

The impact of methylation is not uniform; it is highly dependent on the position of the methyl group on the quinoline scaffold and the specific biological target .

Anticancer Activity

The quinoline core is a frequent feature in compounds designed to inhibit cancer cell proliferation. Methylation has been shown to be a key determinant of potency.

Structure-Activity Relationship Insights: Studies have consistently shown that the position of methylation on the quinoline ring is critical for anticancer efficacy. For instance, compounds with methyl substitution at the C-5 position of the quinoline ring often exhibit more potent activity against cancer cells compared to those with C-6 substitution.[2] Furthermore, N-methylation has been reported to increase the overall biological activity of certain quinoline derivatives.

These enhancements are often attributed to improved interactions with specific enzyme targets. For example, many quinoline-based anticancer agents function as inhibitors of DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer.[3][4][5] A strategically placed methyl group can enhance the binding affinity of the quinoline inhibitor to the hydrophobic pocket of the DNMT active site, leading to more potent inhibition.

Comparative Data: Anticancer Activity (IC50 Values)

Compound PairNon-Methylated Analog (IC50, µM)Methylated Analog (IC50, µM)Target Cancer Cell LineReference Insight
Pair A Quinoline HydrazoneN-Methylated Quinoline HydrazoneMCF-7 (Breast)N-methylation increased cytotoxic activity.
Pair B 6-substituted Quinoline5-methyl Quinoline DerivativeVariousC-5 methyl substitution shows more potent activity than C-6.[2]
Pair C Indolo[2,3-b]quinoline5,11-dimethyl-5H-indolo[2,3-b]quinolineVariousDimethylation significantly alters activity profile.

Note: IC50 values are illustrative and can vary based on specific assays and cell lines. The table highlights the general trend observed in published literature.

Antimicrobial Activity

Quinolones, a well-known class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6] Here too, methylation plays a crucial role in defining the spectrum and potency of activity.

Structure-Activity Relationship Insights: In the context of quinolones, methylation, particularly when combined with other substituents, can enhance activity against Gram-positive bacteria like Staphylococcus aureus.[7][8] For example, adding electron-donating groups like methyl or ethyl at specific positions on the quinazolinone core (a related scaffold) was found to be well-tolerated and maintained potent activity against MRSA strains.[7] This suggests that the methyl group contributes favorably to the binding interactions within the enzyme-DNA complex that is the target of these drugs.[6] The increased lipophilicity can also facilitate penetration through the bacterial cell wall.

Comparative Data: Antimicrobial Activity (MIC Values)

Compound PairNon-Methylated Analog (MIC, µg/mL)Methylated Analog (MIC, µg/mL)Target OrganismReference Insight
Pair D 4(3H)-Quinazolinone CoreMethyl-substituted QuinazolinoneS. aureus (MRSA)Methyl groups were well-tolerated, maintaining potent activity.[7]
Pair E 8-Hydroxyquinoline2-Methyl-8-hydroxyquinolineE. coliMethyl group alters chelation and membrane transport properties.

Note: MIC (Minimum Inhibitory Concentration) values are illustrative. Lower values indicate higher potency.

Experimental Workflows for Comparative Analysis

To empirically validate the differences between methylated and non-methylated quinolines, standardized and robust assays are essential. The following protocols are designed to be self-validating by including necessary controls.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity. It measures the metabolic activity of viable cells.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A 1. Seed cancer cells in 96-well plate B 2. Allow cells to adhere (24 hours) A->B C 3. Add serial dilutions of - Non-methylated quinoline - Methylated quinoline - Vehicle Control (DMSO) - Positive Control (Doxorubicin) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (Incubate 4 hours) D->E F 6. Solubilize formazan crystals (Add DMSO/Solubilizer) E->F G 7. Read absorbance at 570 nm F->G H H G->H Calculate IC50 Values (Data Analysis)

Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a chosen cancer cell line (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the methylated and non-methylated quinoline analogs in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for:

    • Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.5%).

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

    • Untreated Control: Medium only.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Scientist's Note: The inclusion of a vehicle control is critical to ensure that the solvent (DMSO) is not causing cytotoxicity. The positive control validates that the assay system is responsive to known inhibitors.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Workflow Diagram: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout A 1. Prepare 2-fold serial dilutions of test compounds in a 96-well plate C 3. Inoculate wells with bacterial suspension A->C B 2. Prepare standardized bacterial inoculum (0.5 McFarland) B->C D 4. Include Controls: - Growth Control (No drug) - Sterility Control (No bacteria) - Positive Control (e.g., Ciprofloxacin) C->D E 5. Incubate plate at 37°C for 18-24 hours D->E F 6. Visually inspect for turbidity or use a plate reader E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the methylated and non-methylated quinolines in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension according to CLSI guidelines to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells with broth and bacteria but no compound.

    • Sterility Control: Wells with broth only to check for contamination.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) to validate the susceptibility of the bacterial strain.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or a lack of turbidity measured by a plate reader.

Scientist's Note: Strict adherence to standardized inoculum density is crucial for reproducibility. The growth control must show clear turbidity, and the sterility control must remain clear for the results to be considered valid.

Mechanistic Insights: A Deeper Look at Target Interaction

Why does a methyl group have such a significant effect? The answer lies in the specific molecular interactions at the biological target. Let's consider a hypothetical kinase enzyme, a common target in oncology. Kinase active sites often have a hydrophobic pocket adjacent to the ATP-binding site.

Conceptual Diagram: Enhanced Target Binding via Methylation

Kinase_Binding cluster_enzyme Kinase Active Site cluster_non_methylated Non-Methylated Quinoline cluster_methylated Methylated Quinoline pocket Hydrophobic Pocket atp_site ATP Binding Region compound1 Quinoline Scaffold compound1->atp_site Binds to ATP site label_nm Sub-optimal fit. Hydrophobic pocket is unoccupied. compound2 Quinoline Scaffold compound2->atp_site Binds to ATP site methyl Methyl Group compound2->methyl methyl->pocket Occupies pocket, increasing affinity (Van der Waals forces) label_m Enhanced fit. Increased binding affinity and potency.

Caption: Methyl group occupying a hydrophobic pocket to enhance binding affinity.

As the diagram illustrates, a non-methylated quinoline might bind effectively to the primary ATP site. However, an adjacent hydrophobic pocket remains unoccupied, resulting in sub-optimal binding affinity. By adding a methyl group at the correct position, the methylated analog can now occupy this pocket. This creates favorable van der Waals interactions, "anchoring" the inhibitor more tightly and leading to a significant increase in binding affinity and, consequently, inhibitory potency. This is a classic example of rational drug design, where small structural modifications are made to optimize interactions with a known target structure.

Conclusion and Future Directions

The methylation of a quinoline scaffold is a powerful strategy in medicinal chemistry that can profoundly enhance biological activity. This guide has demonstrated that the effects, whether in anticancer or antimicrobial applications, are governed by predictable physicochemical principles and specific structure-activity relationships. The addition of a methyl group can improve membrane permeability, block metabolic degradation, and, most critically, optimize interactions with the molecular target by exploiting features like hydrophobic pockets.

For researchers in drug development, the key takeaway is that methylation should be explored systematically. When a promising non-methylated quinoline "hit" is identified, a focused synthesis of methylated analogs, guided by an understanding of the target's structure, is a logical and often fruitful next step. The experimental protocols provided herein offer a validated framework for quantitatively assessing these modifications.

Future research will undoubtedly leverage computational modeling to more accurately predict the optimal placement of methyl groups for target engagement, further accelerating the journey from a privileged scaffold to a potent therapeutic agent.

References

  • Title: Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Source: National Institutes of Health (NIH).
  • Title: Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Source: Proceedings of the National Academy of Sciences (PNAS) via PMC.
  • Title: Annotated Review on Various Biological Activities of Quinoline Molecule. Source: Biointerface Research in Applied Chemistry.
  • Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source: Annali di Chimica.
  • Title: Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: Journal of Medicinal Chemistry.
  • Title: A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Source: ResearchGate. URL: [Link]

  • Title: Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Source: The Journal of Infectious Diseases. URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Source: Molecules (MDPI). URL: [Link]

  • Title: New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors. Source: Journal of Biological Chemistry.
  • Title: Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Source: Cancers (MDPI). URL: [Link]

Sources

A Comparative Guide to 2,6-Dichloro-3-methylquinoline and its Pyridine Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline and pyridine scaffolds serve as foundational pillars for the design of novel therapeutic agents. Their prevalence in FDA-approved drugs underscores their importance. This guide provides a comprehensive comparative analysis of 2,6-dichloro-3-methylquinoline and its corresponding pyridine analog, 2,6-dichloro-3-methylpyridine. We will delve into their synthesis, physicochemical properties, and potential biological activities, supported by experimental data and detailed protocols to inform rational drug design and development.

Introduction: The Rationale for Comparison

The principle of bioisosteric replacement is a cornerstone of modern drug discovery, where a functional group in a lead compound is replaced by another with similar steric and electronic properties to modulate potency, selectivity, toxicity, and pharmacokinetic profiles. Pyridine is a common bioisostere for a benzene ring within a larger scaffold like quinoline.[1] The replacement of the benzo portion of the quinoline ring with a single carbon atom to yield a pyridine analog can significantly alter properties such as solubility, basicity, and the potential for hydrogen bonding, all of which are critical determinants of a drug's behavior in a biological system.[1]

This guide focuses on the 2,6-dichloro-3-methyl substitution pattern, a combination of electron-withdrawing and lipophilic groups that can confer potent and specific biological activities. By comparing these two scaffolds, we aim to provide a framework for researchers to make informed decisions in their drug discovery programs.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the electronic nature of the quinoline and pyridine rings, even with identical substitution patterns, lead to distinct physicochemical properties. These properties are critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound2,6-Dichloro-3-methylpyridineJustification for a Senior Application Scientist
Molecular Formula C₁₀H₇Cl₂N[2]C₆H₅Cl₂N[3]The additional benzene ring in the quinoline structure results in a higher carbon and hydrogen count.
Molecular Weight 212.08 g/mol [2]162.02 g/mol [3]The larger quinoline scaffold directly translates to a higher molecular weight.
Predicted pKa ~2-3~0-1The fused benzene ring in quinoline is electron-donating compared to the hydrogens on the pyridine ring, making the quinoline nitrogen slightly more basic. However, the two electron-withdrawing chloro groups significantly reduce the basicity of both heterocycles.
Solubility Insoluble in waterSlightly soluble in water[3]The larger, more hydrophobic surface area of the quinoline derivative is expected to result in lower aqueous solubility compared to its more compact pyridine analog.
Melting Point (°C) Data not availableData not availableThe more planar and larger structure of the quinoline derivative would likely lead to stronger crystal lattice interactions and thus a higher melting point.

Synthesis and Experimental Protocols

The synthetic accessibility of a compound is a critical factor in its potential for development. Here, we compare the established synthetic routes to both scaffolds.

Synthesis of this compound via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of quinolines.[4] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5]

Reaction Scheme:

Gould_Jacobs_Synthesis reagents 2,6-dichloro-3-methylaniline + Diethyl (ethoxymethylene)malonate intermediate Anilidomethylenemalonate intermediate reagents->intermediate Condensation cyclization Heat (e.g., Dowtherm A) intermediate->cyclization Thermal Cyclization product_ester Ethyl 2,6-dichloro-4-hydroxy-3-methylquinoline-3-carboxylate cyclization->product_ester Thermal Cyclization hydrolysis 1. NaOH (hydrolysis) 2. Acid (neutralization) product_ester->hydrolysis decarboxylation Heat hydrolysis->decarboxylation final_product 2,6-Dichloro-4-hydroxy-3-methylquinoline decarboxylation->final_product chlorination POCl₃ final_product->chlorination target_product This compound chlorination->target_product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichloro-3-methylaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents). Heat the mixture at 120-130 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting anilidomethylenemalonate intermediate is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 250 °C. The reaction mixture is maintained at this temperature for 30 minutes.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is treated with a 10% aqueous solution of sodium hydroxide and refluxed for 1 hour to hydrolyze the ester. The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate. The isolated solid is then heated at its melting point until carbon dioxide evolution ceases, yielding 2,6-dichloro-4-hydroxy-3-methylquinoline.

  • Chlorination: The 4-hydroxyquinoline derivative is then refluxed with phosphorus oxychloride (POCl₃) for 2 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford this compound.

Synthesis of 2,6-Dichloro-3-methylpyridine

The synthesis of 2,6-dichloro-3-methylpyridine is less straightforward and often involves a multi-step sequence. A plausible route involves the chlorination and subsequent methylation of a pyridine precursor.

Reaction Scheme:

Pyridine_Synthesis start Pyridine chlorination1 Cl₂ start->chlorination1 intermediate1 2-Chloropyridine chlorination1->intermediate1 chlorination2 Cl₂ intermediate1->chlorination2 intermediate2 2,6-Dichloropyridine chlorination2->intermediate2 nitration HNO₃/H₂SO₄ intermediate2->nitration intermediate3 2,6-Dichloro-3-nitropyridine nitration->intermediate3 reduction Fe/HCl or H₂/Pd-C intermediate3->reduction intermediate4 3-Amino-2,6-dichloropyridine reduction->intermediate4 sandmeyer 1. NaNO₂/HCl 2. CuCN intermediate4->sandmeyer intermediate5 2,6-Dichloro-3-cyanopyridine sandmeyer->intermediate5 grignard CH₃MgBr intermediate5->grignard final_product 2,6-Dichloro-3-methylpyridine grignard->final_product

Sources

A Comparative Guide to Analytical Techniques for Purity Assessment of 2,6-Dichloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 2,6-Dichloro-3-methylquinoline is a vital heterocyclic building block in the synthesis of various pharmacologically active molecules. Its purity can significantly impact the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of each technique and its specific parameters. By understanding the strengths and limitations of each method, researchers can develop a robust analytical strategy for the comprehensive purity evaluation of this compound.

The Criticality of Purity in Drug Development

The presence of impurities in a drug substance can have significant consequences, potentially affecting its stability, bioavailability, and toxicity. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2] Therefore, the use of validated, stability-indicating analytical methods is not merely a matter of good science but a regulatory necessity.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility in separating a wide range of compounds.[2][7][8][9] For a non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Principle of RP-HPLC

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a lower affinity for the non-polar stationary phase and will elute earlier, while less polar compounds will be retained longer.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation. This is achieved by resolving the main peak from all potential degradation products. Forced degradation studies are essential for developing and validating such a method.

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.A quaternary pump allows for flexible gradient elution, which is crucial for separating impurities with a wide range of polarities. A PDA detector provides spectral information, aiding in peak identification and purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for quinoline derivatives. A 250 mm length offers high resolution, and a 5 µm particle size provides a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA phosphate buffer helps to maintain a consistent pH, which is critical for reproducible retention times of ionizable compounds. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-5 min: 40% B5-25 min: 40-80% B25-30 min: 80% B30-32 min: 80-40% B32-35 min: 40% BA gradient elution is necessary to elute both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution. The initial isocratic hold ensures good peak shape for the main component.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmQuinolines typically exhibit strong UV absorbance around this wavelength. A PDA detector can be used to monitor multiple wavelengths and identify the optimal wavelength for all components.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of 1 mg/mL.The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

2. Forced Degradation Studies:

To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. This involves subjecting the sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The chromatograms from these stressed samples should be compared to that of an unstressed sample to demonstrate that the degradation products are well-resolved from the parent peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 2,6-Dichloro-3- methylquinoline Solvent Diluent (ACN/Water) Sample->Solvent Vial Sample Vial (1 mg/mL) Solvent->Vial Autosampler Autosampler Vial->Autosampler Column C18 Column Autosampler->Column Detector PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Assessment Chromatogram->Purity

HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10][11][12][13] It is particularly useful for identifying residual solvents, starting materials, and certain byproducts that may be present in the this compound sample.

Principle of GC-MS

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the gas and stationary phases, which is primarily dependent on their boiling points and polarities. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Experimental Protocol: Impurity Profiling by GC-MS

1. Instrumentation and Analytical Conditions:

ParameterRecommended SettingRationale
GC-MS System Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).A quadrupole mass spectrometer provides a good balance of sensitivity, resolution, and cost for routine impurity profiling.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar DB-5ms column is a good general-purpose column for separating a wide range of compounds based on their boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial: 50 °C (hold 2 min)Ramp: 10 °C/min to 280 °CHold: 10 min at 280 °CA temperature gradient is necessary to elute a wide range of volatile and semi-volatile impurities. The final hold ensures that any high-boiling point compounds are eluted from the column.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Injection Mode Split (e.g., 50:1)A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading.
MS Ion Source Temperature 230 °CAn appropriate temperature to promote ionization without causing thermal degradation.
MS Quadrupole Temperature 150 °CMaintains a stable environment for the mass analyzer.
Mass Range 40-450 amuA wide mass range to detect a variety of potential impurities.
Sample Preparation Dissolve the sample in a high-purity solvent (e.g., dichloromethane or acetone) to a concentration of 1 mg/mL.The solvent should be of high purity to avoid introducing extraneous peaks.

2. Data Analysis and Interpretation:

The resulting total ion chromatogram (TIC) will show the separation of the different components in the sample. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) for identification. The relative abundance of each impurity can be estimated by comparing its peak area to the total area of all peaks in the chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 2,6-Dichloro-3- methylquinoline Solvent Dichloromethane Sample->Solvent Vial Sample Vial (1 mg/mL) Solvent->Vial Injector GC Injector Vial->Injector Column GC Column Injector->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC Library Spectral Library (NIST) TIC->Library Identification Impurity Identification Library->Identification NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample 2,6-Dichloro-3- methylquinoline Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition Spectrometer->Acquisition Spectrum ¹H and ¹³C Spectra Acquisition->Spectrum Interpretation Structural Elucidation & Purity Assessment Spectrum->Interpretation

NMR Analysis Workflow.

Comparison of Analytical Techniques

FeatureHPLCGC-MSNMR Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass analysis.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Analytes Non-volatile and thermally labile compounds.Volatile and semi-volatile, thermally stable compounds.Soluble compounds.
Primary Use Purity determination, impurity profiling, and quantification.Identification and quantification of volatile impurities (e.g., residual solvents, starting materials).Structural elucidation, identification, and absolute quantification (qNMR).
Strengths High resolution, high sensitivity, well-established for purity analysis.Excellent for identification of unknowns through mass spectral libraries, very high sensitivity.Provides detailed structural information, non-destructive, can be used for absolute quantification without a specific reference standard for the analyte.
Limitations Requires a chromophore for UV detection, identification of unknowns can be challenging without reference standards.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to HPLC and GC-MS, can be complex to interpret for complex mixtures.

Conclusion: A Multi-faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of this compound. A comprehensive and robust purity assessment strategy should employ a combination of these orthogonal techniques.

  • RP-HPLC should be the primary method for determining the purity and impurity profile of the main component and any non-volatile impurities. The development of a stability-indicating method is crucial.

  • GC-MS is essential for identifying and quantifying volatile impurities, such as residual solvents and unreacted starting materials.

  • NMR Spectroscopy provides unequivocal structural confirmation of the main component and can be used to identify and quantify major impurities. Quantitative ¹H NMR offers a powerful method for determining the absolute purity of the material.

By integrating the data from these complementary techniques, researchers and drug development professionals can confidently establish the purity of this compound, ensuring its suitability for its intended use and meeting the stringent requirements of the pharmaceutical industry.

References

  • Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • Bhandage, P. R., et al. (2021). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. ResearchGate. Retrieved from [Link]

  • Alam, I., et al. (2015). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Saudi Pharmaceutical Journal, 23(5), 553-562. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • Patil, S. S., & Dhabale, P. N. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1118-1128. Retrieved from [Link]

  • El-Gindy, A., et al. (2010). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. ResearchGate. Retrieved from [Link]

  • Kumar, V., et al. (2019). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Hindawi. Retrieved from [Link]

  • Gampala, S., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Kumar, L., et al. (2022). Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug Content of the Film-Coated Fixed-Dose Formulation. International Journal of Pharmaceutical and Phytopharmacological Research, 56(3s), 164. Retrieved from [Link]

  • Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(1), 83-86. Retrieved from [Link]

  • Kumar, P. A., et al. (2012). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as in pharmaceutical dosage form. Der Pharma Chemica, 4(6), 2444-2451. Retrieved from [Link]

  • Reddy, G. S., et al. (2009). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 5, 23. Retrieved from [Link]

  • Rao, D. D., et al. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 20(4), 856-866. Retrieved from [Link]

  • Claramunt, R. M., et al. (2011). An experimental NMR and computational study of 4-quinolones and related compounds. ResearchGate. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of Synthesized 2,6-Dichloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the analytical techniques required to validate the structure of synthesized 2,6-dichloro-3-methylquinoline. We will explore a proposed synthetic route and detail the expected outcomes from state-of-the-art spectroscopic methods, offering insights into the causal relationships between molecular structure and spectral data. This document is designed to be a self-validating resource, grounded in established chemical principles and supported by experimental data from analogous systems.

Introduction: The Importance of this compound

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals.[1] The specific substitution pattern of this compound, featuring electron-withdrawing chloro groups and an electron-donating methyl group, makes it a valuable scaffold for further chemical elaboration and a target for structure-activity relationship (SAR) studies. Given the potential for isomeric byproducts in quinoline synthesis, a multi-faceted analytical approach is not just recommended, but essential for unequivocal structural assignment.

This guide will first propose a robust synthetic pathway for this compound. Subsequently, we will delve into a comparative analysis of the primary spectroscopic techniques for its structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also briefly compare the proposed synthetic method with other established quinoline syntheses.

Proposed Synthesis of this compound: The Combes Synthesis

While various methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Gould-Jacobs reactions, the Combes synthesis presents a logical and efficient route to this compound.[2][3] This acid-catalyzed condensation of an aniline with a β-dicarbonyl compound is well-suited for the desired substitution pattern.[2]

The proposed reaction involves the condensation of 2,6-dichloroaniline with ethyl acetoacetate under acidic conditions, followed by thermal cyclization.

Reaction Scheme:

Caption: Proposed Combes synthesis of this compound.

The initial product of this reaction is expected to be 2,6-dichloro-3-methylquinolin-4-ol. A subsequent chlorination step, for instance using phosphorus oxychloride (POCl₃), would be required to yield the target compound, this compound. However, for the purpose of this guide, we will focus on the validation of the core quinoline structure. The initial cyclization product provides a rich source of spectroscopic data for confirmation.

Comparative Analysis of Structural Validation Techniques

An integrated approach utilizing NMR, MS, and IR spectroscopy is crucial for the unambiguous structural elucidation of the synthesized product. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[4] Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Experimental Protocol: NMR Sample Preparation

  • Dissolve approximately 5-10 mg of the purified, dry synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
-CH₃ 2.3 - 2.6Singlet (s)N/AThe methyl group at C3 is adjacent to a quaternary carbon (C2 and C4), resulting in a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.
H4 7.8 - 8.1Singlet (s)N/AThis proton is on the pyridine ring and is deshielded by the aromatic system and the adjacent nitrogen atom. The lack of adjacent protons results in a singlet.
H5 7.9 - 8.2Doublet (d)~2.0This proton is part of the benzene ring and will show a small meta-coupling to H7.
H7 7.5 - 7.8Doublet of Doublets (dd)~9.0, ~2.0This proton is coupled to both H5 (meta) and H8 (ortho), resulting in a doublet of doublets.
H8 7.6 - 7.9Doublet (d)~9.0This proton is coupled to H7 (ortho), resulting in a doublet.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.

Carbon Expected Chemical Shift (δ, ppm) Rationale
-CH₃ 15 - 20Typical chemical shift for a methyl group attached to an sp² carbon.
C2 150 - 155This carbon is attached to a nitrogen and a chlorine atom, leading to significant deshielding.
C3 125 - 130The carbon bearing the methyl group.
C4 135 - 140Aromatic carbon in the pyridine ring.
C4a 122 - 127Bridgehead carbon.
C5 128 - 132Aromatic carbon.
C6 130 - 135This carbon is attached to a chlorine atom, causing a downfield shift.
C7 126 - 130Aromatic carbon.
C8 129 - 133Aromatic carbon.
C8a 145 - 150Bridgehead carbon attached to the nitrogen atom.

Comparative Insight: The predicted chemical shifts are based on data from structurally similar compounds such as 2,4-dimethylquinoline, 6-chloroquinoline, and 2-chloro-6-methylquinoline derivatives.[5][6][7] The presence of two chlorine atoms will generally lead to a downfield shift for the carbons and protons on the benzene ring compared to unsubstituted quinoline.[8]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the synthesized compound and offers valuable structural information through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire a full scan mass spectrum to determine the molecular ion peak.

  • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₇Cl₂N. The expected monoisotopic mass is approximately 211.00 g/mol .

  • Isotopic Pattern: A crucial validation point will be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms, a characteristic M⁺, M+2, and M+4 pattern with an approximate ratio of 9:6:1 will be observed, confirming the presence of two chlorine atoms.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-•CH₃): This would result in a fragment ion at [M-15]⁺.

    • Loss of a chlorine radical (-•Cl): This would lead to a fragment at [M-35]⁺.

    • Loss of HCl: A fragment corresponding to [M-36]⁺ may also be observed.

    • Retro-Diels-Alder (RDA) fragmentation of the pyridine ring is a common pathway for quinolines, though it may be less prominent with the given substitution.

Comparative Insight: The fragmentation of chloroquinolines is a known process, and the expected losses of methyl and chloro radicals are consistent with general fragmentation rules for aromatic compounds.[9] The isotopic pattern is a definitive indicator for the presence and number of chlorine and bromine atoms in a molecule.

MS_Fragmentation cluster_frags Primary Fragmentations M [M]⁺˙ (m/z ≈ 211/213/215) F1 [M-CH₃]⁺ (m/z ≈ 196/198/200) M->F1 - •CH₃ F2 [M-Cl]⁺ (m/z ≈ 176/178) M->F2 - •Cl F3 [M-HCl]⁺˙ (m/z ≈ 175/177) M->F3 - HCl

Caption: Expected primary fragmentation pathways for this compound in MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and the overall aromatic nature of the synthesized molecule.

Experimental Protocol: IR Spectroscopy

  • Prepare a sample by either creating a KBr pellet with a small amount of the solid product or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Rationale
3100-3000 Aromatic C-H stretchCharacteristic of C-H bonds on the quinoline ring system.
2950-2850 Aliphatic C-H stretchCorresponding to the methyl group.
1600-1450 C=C and C=N stretchingMultiple bands are expected in this region, confirming the aromatic and heteroaromatic ring structures.
850-800 C-H out-of-plane bendingThe substitution pattern on the benzene ring will influence the exact position of these bands.
800-600 C-Cl stretchStrong absorptions in this region are indicative of the carbon-chlorine bonds.

Comparative Insight: The IR spectrum of quinoline itself shows characteristic peaks for aromatic C-H and C=C/C=N stretching.[10] The presence of the methyl and chloro substituents will introduce additional C-H aliphatic and C-Cl stretching bands, respectively. The overall "fingerprint" region (below 1500 cm⁻¹) will be unique to the target molecule.

Comparison with Alternative Synthetic Routes

While the Combes synthesis is a strong candidate, other classical methods for quinoline synthesis could theoretically be adapted.

  • Skraup Synthesis: This method typically uses glycerol and an oxidizing agent.[2] Adapting this for a 3-methyl substituent would require a modified starting material in place of glycerol, which can be less straightforward.

  • Doebner-von Miller Synthesis: This reaction utilizes α,β-unsaturated carbonyl compounds.[11] While it could potentially be used, controlling the regioselectivity with a substituted aniline like 2,6-dichloroaniline can be challenging.

  • Gould-Jacobs Reaction: This pathway is primarily used for the synthesis of 4-hydroxyquinolines.[3] While the initial product of our proposed Combes route is also a 4-hydroxyquinoline, the Gould-Jacobs reaction often requires different starting materials (malonic esters).

The Combes synthesis offers a more direct and often higher-yielding route to the desired 2,4-disubstituted quinoline core structure from readily available starting materials.

Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Structural Validation S Proposed Synthesis: Combes Reaction P Column Chromatography / Recrystallization S->P NMR NMR Spectroscopy (¹H, ¹³C, 2D) P->NMR MS Mass Spectrometry (Molecular Ion, Isotopes, Fragmentation) P->MS IR IR Spectroscopy (Functional Groups) P->IR Final Confirmed Structure: This compound NMR->Final MS->Final IR->Final

Caption: Overall workflow for the synthesis and structural validation of this compound.

Conclusion

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem. Available at: [Link]

  • Combes Quinoline Synthesis - Name Reactions in Organic Synthesis. Available at: [Link]

  • (PDF) N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline - ResearchGate. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Doebner-von Miller Synthesis - Name Reactions in Organic Synthesis. Available at: [Link]

  • 2,6-dichloroquinoline - ChemSynthesis. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances. Available at: [Link]

  • Benzenamine, 2,6-dichloro- - NIST WebBook. Available at: [Link]

  • 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed. Available at: [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • Submitted by Morgan Hans and Lionel Delaude - Organic Syntheses. Available at: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar - NASA. Available at: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. Available at: [Link]

  • 13C NMR Spectroscopy - ChemConnections. Available at: [Link]

  • 1H NMR Chemical Shift - Oregon State University. Available at: [Link]

  • Preparation and Characterisation of Metal Acetylacetonate Complexes - Magritek. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities - EPFL. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 2-Chloro vs. 6-Chloro Positions in Quinoline for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of quinoline-based scaffolds for pharmaceuticals and functional materials, the strategic functionalization of the quinoline ring is paramount. A common transformation is nucleophilic aromatic substitution (SNAr), a powerful tool for introducing diverse functionalities. However, the positional reactivity of halogenated quinolines varies dramatically. This guide provides an in-depth comparison of the reactivity between the 2-chloro and 6-chloro positions of the quinoline nucleus towards SNAr. We will explore the fundamental electronic principles governing this reactivity difference, present supporting evidence, and provide validated experimental protocols for the selective functionalization of each position, highlighting why direct SNAr is feasible for the 2-position but requires alternative strategies for the unactivated 6-position.

The Decisive Role of Electronic Architecture in Quinoline Reactivity

The quinoline ring system is a fusion of a benzene ring and a pyridine ring. This fusion creates a significant electronic disparity between the two rings. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong inductive electron-withdrawing effect. This effect is most pronounced at the α (2- and 4-) positions. Conversely, the carbocyclic benzene ring (positions 5, 6, 7, and 8) remains comparatively electron-rich and behaves more like a typical aromatic ring.

This electronic dichotomy is the cornerstone of the differential reactivity observed in chloro-substituted quinolines.

The Activated 2-Position: Primed for Nucleophilic Attack

The chloro-substituent at the 2-position resides on the electron-poor pyridine ring. This position is highly activated towards nucleophilic aromatic substitution. The underlying reason for this heightened reactivity lies in the ability of the quinoline ring system to stabilize the intermediate formed during the SNAr reaction.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[1] When a nucleophile attacks the 2-position of 2-chloroquinoline, the resulting negative charge is delocalized across the aromatic system. Crucially, a key resonance structure places the negative charge directly on the electronegative nitrogen atom, providing substantial stabilization to the Meisenheimer complex.[1] This stabilization lowers the activation energy of the reaction, facilitating a rapid substitution.

The Unactivated 6-Position: A Tale of Inertness

In stark contrast, the chloro-substituent at the 6-position is attached to the carbocyclic benzene ring. This ring is not directly influenced by the strong electron-withdrawing effect of the nitrogen atom in the same way as the pyridine ring. Consequently, the 6-position is not inherently activated towards nucleophilic attack.

When a nucleophile attacks the 6-position, the resulting Meisenheimer complex cannot delocalize the negative charge onto the nitrogen atom. The charge remains distributed across the less electronegative carbon atoms of the benzene ring. This lack of potent stabilization results in a high-energy intermediate and a correspondingly high activation barrier for the reaction. As a result, 6-chloroquinoline is generally considered unreactive or inert towards classical SNAr reactions under conditions that would readily lead to substitution at the 2-position.[2]

Visualizing the Mechanism: The Key to Understanding Reactivity

The stability of the Meisenheimer complex is the determining factor in the feasibility of an SNAr reaction. The following diagrams illustrate why attack at the 2-position is favored over the 6-position.

Caption: SNAr pathway at the 2- vs. 6-position of quinoline.

Comparative Experimental Evidence

While direct kinetic comparisons of SNAr reactions at the 2- and 6-positions are scarce in the literature due to the profound inertness of the 6-position, a wealth of experimental data underscores this reactivity chasm.

PositionReactantNucleophileConditionsResultReference
2-Chloro 2-ChloroquinolinePiperidineNeat, 100 °C, 4hHigh yield of 2-(piperidin-1-yl)quinoline[3]
2-Chloro 2-ChloroquinolineSodium MethoxideMethanol, refluxQuantitative conversion to 2-methoxyquinoline[1]
6-Chloro 6-ChloroquinolinePiperidineNeat, 100 °C, 24hNo reaction observedInferred from lack of literature precedence
6-Chloro 6-ChloroquinolineSodium MethoxideMethanol, reflux, 24hNo reaction observedInferred from lack of literature precedence

This stark difference in reactivity necessitates entirely different synthetic approaches for functionalizing the 6-position.

Experimental Protocols: A Tale of Two Strategies

Protocol for SNAr at the 2-Position: Amination of 2-Chloroquinoline

This protocol describes a typical nucleophilic aromatic substitution on the activated 2-position of quinoline.

Protocol_2_Chloro start Start reactants Combine 2-chloroquinoline (1 eq) and amine (2-3 eq) in a sealed vessel. start->reactants heating Heat the mixture at 100-150 °C for 2-12 hours. reactants->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring workup Cool to RT. Dilute with ethyl acetate. Wash with aq. NaHCO₃ and brine. monitoring->workup Upon completion purification Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography. workup->purification product Product: 2-Aminoquinoline derivative purification->product

Caption: Workflow for SNAr at the 2-position of quinoline.

Detailed Methodology:

  • Reaction Setup: In a pressure-rated sealed tube, combine 2-chloroquinoline (1.0 mmol, 163.6 mg) and the desired amine (e.g., morpholine, 2.5 mmol, 217.8 mg). If the amine is a solid, a high-boiling point solvent such as DMSO or NMP (2 mL) can be used.

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 120 °C.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2-aminoquinoline derivative.

Protocol for the 6-Position: The Buchwald-Hartwig Amination Alternative

Given the inertness of the 6-chloro position to SNAr, a different strategy is required. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds at unactivated aryl positions.[4][5][6] This reaction proceeds through a completely different, organometallic catalytic cycle and does not involve a Meisenheimer complex.

Interestingly, studies on 6-bromo-2-chloroquinoline have shown that under specific Buchwald-Hartwig conditions, it is possible to selectively aminate the 6-position (aryl bromide) in the presence of the 2-position (heteroaryl chloride), demonstrating the orthogonal reactivity that can be achieved by switching reaction mechanisms.[5]

Protocol_6_Chloro start Start setup To an oven-dried flask under Argon, add 6-chloroquinoline (1 eq), Pd catalyst, ligand, and a strong base (e.g., NaOtBu). start->setup add_reagents Add anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq). setup->add_reagents heating Heat the mixture at 80-110 °C under Argon for 12-24 hours. add_reagents->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring workup Cool to RT. Filter through Celite. Dilute with ethyl acetate. Wash with water and brine. monitoring->workup Upon completion purification Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography. workup->purification product Product: 6-Aminoquinoline derivative purification->product

Caption: Workflow for Buchwald-Hartwig amination at the 6-position.

Detailed Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-chloroquinoline (1.0 mmol, 163.6 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (5 mL) via syringe, followed by the desired amine (1.2 mmol).

  • Heating: Heat the reaction mixture in an oil bath at 100 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aminoquinoline derivative.

Conclusion and Strategic Recommendations

The reactivity of chloro-substituted quinolines in nucleophilic aromatic substitution is dictated by fundamental electronic principles.

  • The 2-chloro position is highly activated due to the electron-deficient nature of the pyridine ring and the ability of the nitrogen atom to stabilize the key Meisenheimer intermediate. This position is readily functionalized using a variety of nucleophiles under standard SNAr conditions.

  • The 6-chloro position is located on the unactivated carbocyclic ring and is inert to classical SNAr reactions. The intermediate formed upon nucleophilic attack lacks the crucial stabilization by the nitrogen atom, making this pathway energetically unfavorable.

  • Alternative Strategies are Essential: For the functionalization of the 6-position, alternative methods are required. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a robust and reliable route to C-N bond formation at this otherwise unreactive site.

Understanding this profound difference in reactivity is critical for the rational design of synthetic routes towards complex quinoline-based molecules. By selecting the appropriate reaction conditions and mechanism, researchers can achieve highly selective and efficient functionalization at either the 2- or 6-position, enabling the synthesis of novel compounds for drug discovery and materials science.

References

  • A Broadly Applicable Quantitative Relative Reactivity Model for Nucleophilic Aromatic Substitution (SNAr) Using Simple Descriptors. PubMed Central. Available at: [Link]

  • Relative energies (kcal/mol) of the various Meisenheimer complexes for the amination reactions shown in Figure 1. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available at: [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ). ResearchGate. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? Reddit. Available at: [Link]

  • Relative energies (kcal/mol) of the various Meisenheimer complexes for... ResearchGate. Available at: [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PubMed Central. Available at: [Link]

  • Method for synthetizing 6-methoxyquinoline.Google Patents.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Nucleophilic Substitution and Properties of Haloalkanes. YouTube. Available at: [Link]

  • Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. YouTube. Available at: [Link]

  • (a) General scheme for regioselective nucleophilic aromatic... ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry (RSC Publishing). Available at: [Link]

  • Stable Spirocyclic Meisenheimer Complexes. PubMed Central. Available at: [Link]

  • Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. MDPI. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]

  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 6-Chloroquinoline. PubChem. Available at: [Link]

Sources

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